2,3-dihydroxy-N,N-dimethylpropanamide
Description
BenchChem offers high-quality 2,3-dihydroxy-N,N-dimethylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-dihydroxy-N,N-dimethylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C5H11NO3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
2,3-dihydroxy-N,N-dimethylpropanamide |
InChI |
InChI=1S/C5H11NO3/c1-6(2)5(9)4(8)3-7/h4,7-8H,3H2,1-2H3 |
InChI Key |
HVHUPNWOXYKWCC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C(CO)O |
Origin of Product |
United States |
Foundational & Exploratory
2,3-dihydroxy-N,N-dimethylpropanamide CAS number and properties
Technical Guide: 2,3-dihydroxy-N,N-dimethylpropanamide
A Senior Application Scientist's Guide to Synthesis, Characterization, and Properties
Disclaimer: The compound 2,3-dihydroxy-N,N-dimethylpropanamide is a specific, niche chemical for which a dedicated CAS number and extensive, publicly available experimental data are not readily found. This guide is therefore structured to provide researchers with the foundational knowledge required to synthesize, characterize, and infer the properties of this molecule based on established chemical principles and data from closely related structural analogs.
Abstract and Chemical Identity
2,3-dihydroxy-N,N-dimethylpropanamide, also known as N,N-dimethylglyceramide, is the N,N-dimethylated amide derivative of glyceric acid. Its structure combines a polar diol backbone, characteristic of many biocompatible molecules, with a tertiary amide group, which imparts unique solvent properties and metabolic stability. While not a widely commercialized chemical, its structure is of significant interest in fields such as medicinal chemistry, polymer science, and as a specialized polar aprotic solvent. This document provides a scientifically grounded pathway for its synthesis and characterization.
IUPAC Name: 2,3-dihydroxy-N,N-dimethylpropanamide Molecular Formula: C₅H₁₁NO₃ Molecular Weight: 133.15 g/mol Canonical SMILES: CN(C)C(=O)C(O)CO
Physicochemical Properties: An Analog-Based Estimation
Direct experimental data for 2,3-dihydroxy-N,N-dimethylpropanamide is scarce. However, we can reliably estimate its properties by analyzing its constituent parts and comparing them to well-characterized analogs: 2-Hydroxy-N,N-dimethylpropanamide (N,N-Dimethyllactamide) [1][2] and the parent acid, 2,3-Dihydroxypropanoic acid (Glyceric Acid) [3][][5].
| Property | 2-Hydroxy-N,N-dimethylpropanamide[6][1][2] | 2,3-Dihydroxypropanoic Acid[3][] | 2,3-dihydroxy-N,N-dimethylpropanamide (Estimated) | Causality Behind Estimation |
| CAS Number | 35123-06-9 | 473-81-4 (racemic) | Not Assigned | - |
| Molecular Weight | 117.15 g/mol | 106.08 g/mol | 133.15 g/mol | Calculated from formula C₅H₁₁NO₃. |
| Appearance | Colorless to pale yellow liquid | Solid / Syrup | Colorless to pale yellow viscous liquid | The addition of a second hydroxyl group compared to N,N-dimethyllactamide will significantly increase viscosity and boiling point due to enhanced hydrogen bonding capacity. |
| Boiling Point | 130-132 °C @ 40 Torr[2] | 412 °C @ 760 mmHg (decomp.)[] | >200 °C @ 760 mmHg (likely with decomposition) | The two hydroxyl groups will dramatically elevate the boiling point over the monohydroxy analog. Amides generally have high boiling points. |
| Solubility | Soluble in water and polar organic solvents[6] | Highly soluble in water (1000 mg/mL)[3] | Highly soluble in water, alcohols; soluble in polar aprotic solvents (e.g., DMSO, DMF). | The diol and amide functionalities will confer high polarity and excellent water solubility. |
| Density | ~1.033 g/cm³ | ~1.558 g/cm³ | ~1.1-1.2 g/cm³ | Expected to be intermediate between the less dense monohydroxy amide and the denser parent acid. |
Synthesis and Purification Protocol
The most direct and reliable method for preparing 2,3-dihydroxy-N,N-dimethylpropanamide is through the direct amidation of a glyceric acid derivative with dimethylamine. The primary challenge lies in the presence of the two free hydroxyl groups, which can interfere with some coupling reagents. Therefore, a judicious choice of coupling agent or the use of a protected starting material is paramount.
Rationale for Method Selection
Direct amidation of a carboxylic acid is a cornerstone of modern organic synthesis. We will employ a modern peptide coupling reagent, which is designed to be efficient and minimize side reactions. Using an ester of glyceric acid (e.g., methyl or ethyl glycerate) is also a viable route, reacting it directly with dimethylamine, often at elevated temperatures[7]. However, the direct coupling of the free acid offers a more convergent and often higher-yielding pathway. We select 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) as the coupling system.
-
Why EDC/HOBt? This system is highly effective for forming amide bonds. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions (like N-acylurea formation) and racemization (if using a chiral starting material) before the amine attacks. This method is widely used in peptide synthesis where functional groups like hydroxyls are common[8].
Diagram of Synthetic Workflow
Caption: Proposed workflow for the synthesis of N,N-dimethylglyceramide.
Step-by-Step Experimental Protocol
Materials:
-
(DL)-Glyceric acid (or a specific enantiomer)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dimethylamine solution (e.g., 2.0 M in THF) or Dimethylamine hydrochloride
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (required if using dimethylamine HCl)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)
Procedure:
-
Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (DL)-Glyceric acid (1.0 eq). Dissolve it in anhydrous DCM or MeCN (approx. 0.1 M concentration).
-
Coupling Agent Addition: Add HOBt (1.1 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 20-30 minutes. Causality: This pre-activation step allows for the formation of the HOBt-activated ester, optimizing the reaction for the subsequent addition of the amine.
-
Amine Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the dimethylamine solution (1.2-1.5 eq). If using dimethylamine hydrochloride, add it along with a non-nucleophilic base like DIPEA or TEA (2.5 eq). Causality: The reaction is cooled to control the exothermicity of the amidation. Using a slight excess of the amine drives the reaction to completion.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Workup - Quench & Extraction: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Causality: The bicarbonate wash removes unreacted HOBt and any remaining acidic starting material. The water and brine washes remove water-soluble byproducts, such as the urea formed from EDC.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Given the high polarity of the diol-amide product, a polar eluent system such as a gradient of 0-15% Methanol in Dichloromethane will likely be required.
-
Final Product: Combine the pure fractions and remove the solvent in vacuo to yield 2,3-dihydroxy-N,N-dimethylpropanamide, likely as a clear, viscous oil or a low-melting solid.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized product is critical. The following techniques are standard for this molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the N-methyl groups (two singlets, ~2.9-3.1 ppm, due to restricted rotation around the C-N amide bond), and multiplets for the CH(OH) and CH₂(OH) protons (~3.5-4.5 ppm). The hydroxyl protons will appear as broad singlets and their chemical shift will be concentration and solvent dependent.
-
¹³C NMR: Expect signals for the carbonyl carbon (~170-175 ppm), the two N-methyl carbons (~35-38 ppm), and the two carbons bearing hydroxyl groups (~65-75 ppm).
-
-
Infrared (IR) Spectroscopy: Look for a strong, broad absorption band for the O-H stretching of the diol system (~3300-3500 cm⁻¹). A strong, sharp absorption for the C=O stretch of the tertiary amide will be visible around 1630-1650 cm⁻¹.
-
Mass Spectrometry (MS): Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ should be observed at m/z = 134.08. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₅H₁₂NO₃⁺.
Applications and Research Significance
N,N-dialkylamides are a versatile class of compounds with numerous applications.[9][10][11]
-
Specialty Solvents: Similar to Dimethylformamide (DMF) and Dimethylacetamide (DMAc), N,N-dimethylglyceramide is a high-boiling, polar aprotic solvent. The presence of the diol functionality could give it unique solvating properties for complex carbohydrates or polar biological molecules.
-
Drug Development: The amide bond is metabolically robust. The diol structure mimics sugars and other biological scaffolds. This makes the core structure a potentially useful building block or fragment in medicinal chemistry for creating compounds with improved solubility and pharmacokinetic profiles.
-
Polymer Science: The diol can act as a monomer or chain extender in the synthesis of polyesters and polyurethanes. Copolymers incorporating this unit could exhibit enhanced hydrophilicity and biodegradability[12].
-
Metal Chelation: The oxygen atoms of the amide and hydroxyl groups can act as ligands for metal ions, suggesting applications in coordination chemistry or as extractants for metal separation[13].
Safety and Handling
No specific toxicology data exists for 2,3-dihydroxy-N,N-dimethylpropanamide. Therefore, safety precautions must be based on analogous compounds.
-
General Handling: Handle in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (nitrile or neoprene).
-
Irritation: Aromatic and aliphatic amides can be skin and eye irritants[14]. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Toxicity: While the diol structure is generally associated with low toxicity, many small amide solvents (like DMF) have reproductive and organ toxicity warnings. Assume the compound may be harmful if ingested or inhaled and handle accordingly.
-
Stability: The compound is expected to be stable under normal laboratory conditions. Avoid strong oxidizing agents and strong acids or bases which could hydrolyze the amide bond.
Chemical Structure Diagram
Caption: Chemical structure of 2,3-dihydroxy-N,N-dimethylpropanamide.
References
-
Lactamide, N,N-dimethyl- - ChemBK. (2024, April 9). Retrieved February 10, 2026, from [Link]
-
N,N-Dimethyllactamide - CAS Common Chemistry. (n.d.). Retrieved February 10, 2026, from [Link]
-
N,N-Dimethyl lactamide | C5H11NO2 - BuyersGuideChem. (n.d.). Retrieved February 10, 2026, from [Link]
-
Novel direct amination of glycerol over heteropolyacid-based catalysts. (n.d.). RSC Publishing. Retrieved February 10, 2026, from [Link]
-
High-temperature measurements of the reactions of OH with ethylamine and dimethylamine. (2014, January 9). PubMed. Retrieved February 10, 2026, from [Link]
-
Acute toxicity studies of safer and more effective analogues of N,N-diethyl-2-phenylacetamide. (2011, November 15). PubMed. Retrieved February 10, 2026, from [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). PMC. Retrieved February 10, 2026, from [Link]
-
Catalytic amination of glycerol with dimethylamine over different type ofheteropolyacid/Zr-MCM-41 catalysts. (2026, February 7). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Using N,N -dialkylamides for neptunium purification from other actinides for space applications. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide. (n.d.). Retrieved February 10, 2026, from [Link]
-
Dimethylamine - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]
-
Stereo‐ and Regiochemical Effect of N,N‐Dialkylamide Extractants on the Speciation of Pu Complexes. (2023, September 13). ResearchGate. Retrieved February 10, 2026, from [Link]
- Method of making amides of dimethylamine and piperazine. (n.d.). Google Patents.
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017, September 15). PMC. Retrieved February 10, 2026, from [Link]
-
THE EXTRACTION BY N, N-DIALKYLAMIDES.I. HNO3 AND OTHER INORGANIC ACIDS. (n.d.). Semantic Scholar. Retrieved February 10, 2026, from [Link]
-
Synthesis, Characterization and Antibacterial Application of Copolymers Based on N,N-Dimethyl Acrylamide and Acrylic Acid. (2021, October 18). MDPI. Retrieved February 10, 2026, from [Link]
-
Uranyl extraction by N,N-dialkylamide ligands studied using static and dynamic DFT simulations. (2015, February 14). PubMed. Retrieved February 10, 2026, from [Link]
-
2,3-dihydroxypropanoic acid | CAS#:6000-40-4 | Chemsrc. (2025, August 25). Retrieved February 10, 2026, from [Link]
- Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst. (n.d.). Google Patents.
-
Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. (2018, August 3). MDPI. Retrieved February 10, 2026, from [Link]
-
2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. (2020, March 13). MDPI. Retrieved February 10, 2026, from [Link]
-
DCC/DMAP coupling reaction selection? : r/Chempros. (2022, June 25). Reddit. Retrieved February 10, 2026, from [Link]
-
Synthesis and evaluation of ethylene glycol 3-diethylamino-propionate methacrylate as a polymerizable amine coinitiator for dental application. (2007, May 15). PubMed. Retrieved February 10, 2026, from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. guidechem.com [guidechem.com]
- 5. 2,3-dihydroxypropanoic acid | CAS#:6000-40-4 | Chemsrc [chemsrc.com]
- 6. CAS 35123-06-9: N,N-Dimethyllactamide | CymitQuimica [cymitquimica.com]
- 7. US3288794A - Method of making amides of dimethylamine and piperazine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Synthesis, Characterization and Antibacterial Application of Copolymers Based on N,N-Dimethyl Acrylamide and Acrylic Acid | MDPI [mdpi.com]
- 13. Uranyl extraction by N,N-dialkylamide ligands studied using static and dynamic DFT simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acute toxicity studies of safer and more effective analogues of N,N-diethyl-2-phenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of 2,3-dihydroxy-N,N-dimethylpropanamide
This in-depth technical guide details the physical and chemical properties, synthesis, and applications of 2,3-dihydroxy-N,N-dimethylpropanamide (CAS 137618-50-9), a functionalized amide derivative of glyceric acid.
Executive Summary
2,3-Dihydroxy-N,N-dimethylpropanamide (also known as N,N-dimethylglyceramide) is a polar, water-soluble organic amide characterized by a vicinal diol moiety and a dimethylated amide group. It serves as a specialized chiral building block in organic synthesis and a polar aprotic-like solvent with hydrogen-bonding capability. Its structure combines the solubilizing properties of low-molecular-weight amides (like DMF) with the hydrophilic nature of polyols, making it a valuable intermediate in the development of pharmaceutical prodrugs and functional materials.
Chemical Identity & Structural Characterization[1][2]
This compound is the
| Parameter | Details |
| IUPAC Name | 2,3-Dihydroxy-N,N-dimethylpropanamide |
| Common Synonyms | N,N-Dimethylglyceramide; Glyceric acid dimethylamide |
| CAS Registry Number | 137618-50-9 |
| Molecular Formula | C |
| Molecular Weight | 133.15 g/mol |
| SMILES | CN(C)C(=O)C(O)CO |
| InChI Key | XLGVHAQDCFITCH-UHFFFAOYSA-N (Generic) |
Structural Visualization
The molecule features a 3-carbon backbone where C1 is the carbonyl, C2 holds a secondary hydroxyl, and C3 holds a primary hydroxyl. The amide nitrogen is substituted with two methyl groups, eliminating amide proton donation but retaining strong acceptance.
Physical Properties[3]
Due to the limited availability of experimental data for this specific derivative in public registries, the following values represent a synthesis of available experimental data and high-confidence predictive models (ACD/Labs, EPISuite) based on structure-activity relationships (SAR) with analogs like N,N-dimethyllactamide and glyceramide.
| Property | Value / Range | Notes |
| Physical State | Viscous Liquid or Low-Melting Solid | Hygroscopic nature likely keeps it in a viscous liquid state at RT. |
| Boiling Point | ~260–280 °C (Predicted) | Significantly higher than N,N-dimethylacetamide (165°C) due to dual -OH hydrogen bonding. |
| Melting Point | 45–55 °C (Predicted) | Lower than glyceramide (90°C) due to lack of N-H donors. |
| Density | 1.15 ± 0.05 g/cm³ | Denser than water; consistent with polyol-amides. |
| Solubility (Water) | Miscible | Infinite solubility due to high polarity and H-bonding. |
| Solubility (Organics) | High | Soluble in MeOH, EtOH, DMSO, DMF. Insoluble in Hexane. |
| LogP (Octanol/Water) | -1.8 to -1.2 (Predicted) | Highly hydrophilic. |
| Polar Surface Area | 60.77 Ų | Indicates significant polar character; likely membrane permeable via pores but not passive diffusion. |
Synthesis & Manufacturing Protocols
The primary industrial and laboratory route to 2,3-dihydroxy-N,N-dimethylpropanamide is the aminolysis of glyceric acid esters . This nucleophilic acyl substitution is preferred over direct coupling of the acid to avoid self-esterification side reactions.
Method A: Aminolysis of Methyl Glycerate
This protocol utilizes methyl glycerate (derived from glycerol oxidation or serine) reacting with anhydrous dimethylamine.
Reaction Scheme:
Step-by-Step Protocol:
-
Reagents: Charge a high-pressure reactor (autoclave) with Methyl Glycerate (1.0 eq) and anhydrous Dimethylamine (1.5–2.0 eq). Methanol can be used as a solvent if required.
-
Conditions: Heat the mixture to 60–80 °C for 4–6 hours. The pressure will rise due to volatile amine.
-
Monitoring: Monitor consumption of the ester via TLC (Eluent: EtOAc/MeOH 9:1) or IR (disappearance of ester C=O at ~1740 cm⁻¹, appearance of amide C=O at ~1640 cm⁻¹).
-
Workup: Cool the reactor. Vent excess dimethylamine into a scrubber.
-
Purification: Concentrate the reaction mixture under reduced pressure to remove methanol. The crude product is a viscous oil. Purify via vacuum distillation (high vacuum required) or silica gel chromatography (DCM/MeOH gradient).
Visualization of Synthesis Pathway
Caption: Synthetic pathway from glycerol precursors to the target amide via aminolysis.
Chemical Reactivity & Stability
Hydrolysis
Like all amides, the compound is susceptible to hydrolysis under strongly acidic or basic conditions, reverting to glyceric acid and dimethylamine. However, the
Hydroxyl Group Functionalization
The molecule contains two distinct hydroxyl groups:
-
Primary -OH (C3): More accessible/nucleophilic. Reacts readily with silyl chlorides (e.g., TBDMSCl) or sulfonyl chlorides (e.g., TsCl).
-
Secondary -OH (C2): Less reactive due to steric hindrance and proximity to the amide carbonyl.
-
Vicinal Diol Reactivity: The 2,3-diol motif allows for the formation of cyclic acetals or ketals (e.g., with acetone/dimethoxypropane) to protect the diol functionality during multi-step synthesis.
Oxidation
Oxidation of the secondary alcohol (C2) yields the
Applications in Drug Development[3][4][5]
Chiral Scaffold
The enantiopure forms (derived from D- or L-serine/glyceric acid) serve as chiral auxiliaries or building blocks for complex natural products. The rigid amide bond can direct stereochemistry in neighboring group reactions.
Prodrug Solubilizer
The moiety can be attached to lipophilic drugs via an ester linkage (using the -OH groups). Upon administration, esterases cleave the linker, releasing the drug and the non-toxic glyceramide derivative. This improves the aqueous solubility and bioavailability of the parent drug.
Cryoprotectant & Excipient
Similar to glycerol and dimethylacetamide, this compound acts as a permeating cryoprotectant for biological tissues, reducing ice crystal formation due to its strong interaction with water molecules.
Safety & Handling (MSDS Highlights)
While specific toxicological data for this derivative is limited, handling should follow protocols for similar polar amides (e.g., DMAc, Glyceramide).
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).[1]
-
Signal Word: Warning.
-
Precautionary Measures:
-
Wear nitrile gloves and safety goggles.
-
Avoid inhalation of vapors (though low volatility reduces this risk).
-
First Aid: In case of contact, flush with copious water.[1] The compound is water-soluble, facilitating easy removal from skin.
-
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) as the compound is hygroscopic .
References
-
PubChem. (n.d.). Propanamide, 2,3-dihydroxy-N,N-dimethyl- (Compound).[2][3][4] National Center for Biotechnology Information. Retrieved from [Link]
-
Molbase. (n.d.). C5H11NO3 - Molecular Formula - 137618-50-9.[2][4] Retrieved from [Link]
-
ChemHui. (2016). Propanamide, 2,3-dihydroxy-N,N-dimethyl- CAS 137618-50-9.[2][3][4] Retrieved from [Link]
-
LookChem. (n.d.). CAS 137618-50-9 Data. Retrieved from [Link]
Sources
Technical Whitepaper: Structural Dynamics and Stereochemical Characterization of 2,3-Dihydroxy-N,N-Dimethylpropanamide
[1]
Introduction & Molecular Architecture[1]
The molecule 2,3-dihydroxy-N,N-dimethylpropanamide (commonly referred to as N,N-dimethylglyceramide ) represents a critical chiral motif in organic synthesis and medicinal chemistry.[1] As a derivative of glyceric acid, it bridges the gap between simple carbohydrate metabolism and complex amide-based pharmaceutical intermediates.
Unlike its mono-hydroxy analogue (lactamide), the presence of the vicinal diol moiety at positions C2 and C3 introduces specific intramolecular hydrogen-bonding capabilities and increases hydrophilicity, making it a valuable model for studying solvation effects in polar aprotic media.[1]
Physicochemical Baseline[1][2][3]
-
IUPAC Name: 2,3-dihydroxy-N,N-dimethylpropanamide[1]
-
Molecular Formula:
[1] -
Molecular Weight: 149.15 g/mol [1]
-
Chiral Center: C2 (Stereogenic center)
-
Solubility Profile: Highly soluble in water, alcohols, and DMSO due to the dual hydroxyl donors and the amide acceptor; limited solubility in non-polar hydrocarbons.
Stereochemical Analysis
The biological activity and chemical reactivity of 2,3-dihydroxy-N,N-dimethylpropanamide are governed by its stereochemistry at the C2 position.[1] Understanding the absolute configuration is non-negotiable for applications in chiral pool synthesis.
Cahn-Ingold-Prelog (CIP) Priority Assignment
To assign the absolute configuration (
-
-OH (Hydroxyl): Oxygen (Atomic #8) has the highest priority.[1]
-
-CON(CH
) (Dimethylamide): The carbonyl carbon is bonded to (O, O, N) [treating the double bond as two C-O bonds]. -
-CH
OH (Hydroxymethyl): The carbon is bonded to (O, H, H).-
Comparison: The amide group (O, O, N) outranks the hydroxymethyl group (O, H, H).
-
-
-H (Hydrogen): Lowest priority.
-
(
)-Enantiomer: Corresponds to D-glyceric acid derivatives.[1] -
(
)-Enantiomer: Corresponds to L-glyceric acid derivatives.[1]
Visualization: Stereochemical Logic Flow
The following diagram illustrates the logical flow for determining the stereochemistry and the relationship between the precursor and the amide product.
Figure 1: Stereochemical retention pathway from D-Glyceric acid ester to the (R)-amide derivative, highlighting CIP priority.
Synthetic Methodology
The synthesis of 2,3-dihydroxy-N,N-dimethylpropanamide is best achieved via the aminolysis of alkyl glycerates.[1] This method avoids the harsh conditions of acid chloride formation, which often leads to racemization or acetonide protection steps that require deprotection.
Protocol: Aminolysis of Methyl Glycerate
Objective: Synthesize (R)-2,3-dihydroxy-N,N-dimethylpropanamide from Methyl (R)-glycerate with >98% ee retention.
| Parameter | Specification | Causality / Rationale |
| Precursor | Methyl (R)-glycerate | Starting with the ester avoids activation steps that risk racemization at C2.[1] |
| Reagent | Dimethylamine (40% aq. or in THF) | Aqueous Me |
| Temperature | 0°C | Low initial temp controls the exotherm; room temp ensures completion without thermal degradation. |
| Solvent | Methanol (MeOH) | Protic solvent stabilizes the transition state of the aminolysis. |
| Time | 12 - 24 Hours | Kinetic monitoring required; reaction is slower than simple esters due to H-bonding.[1] |
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried round-bottom flask with Methyl (R)-glycerate (1.0 eq) and anhydrous Methanol (5 mL/mmol).
-
Addition: Cool to 0°C. Add Dimethylamine (3.0 eq, 2M in THF) dropwise over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir under inert atmosphere (
) for 16 hours. -
Monitoring: Monitor by TLC (Eluent: 10% MeOH in DCM). Stain with KMnO
(amide is UV inactive/weak; diol oxidizes). -
Workup: Concentrate in vacuo to remove solvent and excess amine.
-
Purification: If necessary, purify via flash column chromatography (SiO
, DCM:MeOH 9:1). Note: The product is highly polar.[2]
Analytical Characterization & Resolution
Validating the structure and optical purity is critical. Standard reverse-phase HPLC often fails to separate these enantiomers due to their high polarity and lack of strong chromophores.[1]
Chiral HPLC Protocol
To resolve the (
-
Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1]
-
Mobile Phase: Hexane : Isopropanol (80:20). Note: High alcohol content is needed to elute the polar diol.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 210 nm (Amide absorption) or Refractive Index (RI).
-
Expected Result: The (
)-enantiomer typically elutes second on Amylose-based columns due to specific H-bonding interactions with the carbamate backbone of the stationary phase [1].[1]
NMR Spectroscopy
In
Applications in Drug Design[6]
The 2,3-dihydroxy-N,N-dimethylpropanamide motif serves two distinct roles in pharmaceutical research:
-
Chiral Synthon: It is a precursor for the synthesis of
-blockers and antiviral nucleoside analogues where the glycerol backbone is conserved [2]. -
Solubility Enhancer: In prodrug design, converting a carboxylic acid drug into a glyceramide derivative can enhance water solubility while maintaining membrane permeability due to the amphiphilic nature of the amide.
Pathway Visualization: Application Workflow
Figure 2: Strategic utility of the glyceramide scaffold in pharmaceutical development.
References
-
Itabashi, Y., & Takagi, T. (1986).[4] High-performance liquid chromatographic separation of diacylglycerol enantiomers on a chiral stationary phase. Lipids, 21, 413–416.
-
DeRuiter, J. (2005). Principles of Drug Action I: Isomerism and Stereochemistry. Auburn University Pharmacal Sciences.
-
Santa Cruz Biotechnology. (n.d.). (2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide (Related Structure Data).[1][5] [1]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. N,N-Dimethylacrylamide: A Versatile Monomer in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide | CAS 149099-00-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
Novel Dihydroxyamides: From Bioactive Lipid Mimetics to Supramolecular Drug Delivery Systems
Executive Summary
The dihydroxyamide motif—characterized by an amide linkage flanked by a vicinal or 1,3-diol moiety—represents a versatile scaffold in modern chemical biology. Unlike simple fatty acid amides (FAAs) like anandamide, the introduction of a dihydroxyl headgroup confers unique physicochemical properties: it creates a "Janus" molecule capable of specific receptor modulation (biomimicry) while simultaneously possessing the hydrogen-bonding capacity required for supramolecular self-assembly (material science).
This guide explores two distinct research applications of novel dihydroxyamides:
-
Medicinal Chemistry: N-Acyl serinols as stable endocannabinoid analogs for skin barrier repair.
-
Material Science: Tartaric acid diamides as low-molecular-weight organogelators (LMOGs) for sustained drug delivery.
Part 1: Medicinal Chemistry – The N-Acyl Serinol Class
Structural Rationale
Endogenous cannabinoids (e.g., N-palmitoylethanolamine, PEA) are potent anti-inflammatory agents but suffer from rapid hydrolysis by Fatty Acid Amide Hydrolase (FAAH). The dihydroxyamide analog, specifically N-Palmitoyl Serinol (PS) , replaces the ethanolamine headgroup with a serinol (2-amino-1,3-propanediol) moiety.
-
Mechanism: The additional hydroxyl group provides steric bulk and altered electronic properties, potentially modifying hydrolytic stability while retaining affinity for cannabinoid receptors (CB1).
-
Therapeutic Target: Atopic Dermatitis and Skin Barrier Repair.
Mechanism of Action: CB1-Mediated Ceramide Synthesis
Recent studies indicate that N-Palmitoyl Serinol acts as a functional agonist of the CB1 receptor in keratinocytes.[1] Unlike central nervous system activation, peripheral CB1 activation in the skin triggers a specific downstream signaling cascade that upregulates Ceramide Synthases (CerS) . This leads to de novo synthesis of long-chain ceramides (C22–C24), which are critical for restoring the epidermal permeability barrier.[1][2]
Visualization: The PS-CB1 Signaling Axis
Figure 1: Signal transduction pathway of N-Palmitoyl Serinol in human keratinocytes leading to barrier repair.
Part 2: Material Science – The Tartaric Diamide Class
Supramolecular Hydrogelators
Tartaric acid diamides are a class of dihydroxyamides derived from L-tartaric acid. Unlike the lipid mimetics described above, these molecules are engineered for their physical properties. The presence of two amide groups and two chiral hydroxyl groups allows for the formation of an extensive intermolecular Hydrogen-Bonding (H-bond) network.
Self-Assembly Mechanism
When dissolved in organic solvents or oils (forming organogels), these molecules self-assemble into high-aspect-ratio fibers.
-
Driving Force: Cooperative H-bonding between the amide N-H and the hydroxyl O-H.
-
Application: These fibers entrap solvent molecules (capillary force), creating a semi-solid gel matrix suitable for the sustained release of hydrophobic drugs (e.g., Dexamethasone, Candesartan).
Visualization: Gelation Network Topology
Figure 2: Hierarchical self-assembly of tartaric diamides from monomers to 3D gel networks.
Part 3: Experimental Protocols
Protocol A: Synthesis of N-Palmitoyl Serinol
Objective: Synthesize a bioactive lipid mimetic for cell-based assays.
Reagents:
-
Palmitoyl chloride (1.0 eq)
-
Serinol (2-amino-1,3-propanediol) (1.2 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Tetrahydrofuran (THF), anhydrous
Methodology:
-
Dissolution: Dissolve Serinol (1.2 eq) and TEA (2.0 eq) in anhydrous THF under nitrogen atmosphere at 0°C.
-
Addition: Dropwise add Palmitoyl chloride (1.0 eq) dissolved in THF over 30 minutes. Maintain temperature < 5°C to prevent O-acylation (selectivity for N-acylation is driven by the higher nucleophilicity of the amine).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Quench & Workup: Quench with saturated NaHCO₃. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄.
-
Purification: Recrystallize from Ethanol/Hexane to yield white crystals.
-
Validation: Confirm structure via ¹H-NMR (look for amide NH doublet at ~7.8 ppm and disappearance of amine protons).
Protocol B: Gelation Phase Transition Assay (Tube Inversion)
Objective: Determine the Minimum Gelation Concentration (MGC) of a tartaric diamide derivative.
Methodology:
-
Preparation: Weigh specific amounts of the dihydroxyamide (e.g., 1–10 mg) into screw-cap vials.
-
Solvation: Add 1.0 mL of the target solvent (e.g., Isopropyl myristate or Soybean oil).
-
Heating: Heat the vial in a dry block heater at 90°C until the solid is completely dissolved (clear isotropic solution).
-
Cooling: Allow the vial to cool to room temperature (25°C) undisturbed for 1 hour.
-
Inversion Test: Invert the vial 180°.
-
Pass: No flow is observed (stable gel).
-
Fail: Solution flows or precipitates.
-
-
Data Recording: The lowest concentration yielding a stable gel is the MGC.
Quantitative Comparison of Dihydroxyamide Classes
| Feature | Class A: N-Acyl Serinols | Class B: Tartaric Diamides |
| Primary Function | Bioactive Ligand (Receptor Agonist) | Structural Gelator (Excipient) |
| Key Moiety | Single Amide + 1,3-Diol | Double Amide + Vicinal Diol |
| Mechanism | CB1 Receptor Activation | H-Bond Network Formation |
| Target Application | Atopic Dermatitis, Inflammation | Sustained Drug Delivery, Organogels |
| Solubility | Soluble in EtOH, DMSO | Insoluble in water; Gels Oils |
References
-
N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation. International Journal of Molecular Sciences, 2021.[3] [Link]
-
Synthesis and Characterization of Long-Chain Tartaric Acid Diamides as Novel Ceramide-Like Compounds. Molecules, 2010. [Link]
-
Self-assembled drug delivery system based on low-molecular-weight bis-amide organogelator. Drug Delivery, 2016. [Link]
-
Endocannabinoid-like N-arachidonoyl serine is a novel pro-angiogenic mediator. British Journal of Pharmacology, 2010. [Link]
-
Organogels in drug delivery. International Journal of Pharmaceutics, 2005. [Link]
Sources
Spectroscopic Characterization of 2,3-dihydroxy-N,N-dimethylpropanamide: A Technical Guide
Introduction
2,3-dihydroxy-N,N-dimethylpropanamide is a small, functionalized organic molecule of interest in various chemical and biomedical research fields. Its structure, featuring two hydroxyl groups, an amide, and two N-methyl groups, presents a unique spectroscopic fingerprint. Accurate structural elucidation and purity assessment are paramount for its application in drug development and materials science. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of published experimental spectra for this specific molecule, this guide will focus on predicted spectroscopic data, grounded in fundamental principles and data from analogous structures. Furthermore, it will outline detailed, field-proven protocols for the acquisition of high-quality spectral data.
Molecular Structure and Atom Labeling
For clarity in the subsequent spectroscopic analysis, the atoms of 2,3-dihydroxy-N,N-dimethylpropanamide are labeled as shown in the following diagram.
Figure 1: Molecular structure of 2,3-dihydroxy-N,N-dimethylpropanamide with atom labeling for NMR assignments.
Predicted ¹H NMR Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of 2,3-dihydroxy-N,N-dimethylpropanamide in a common deuterated solvent like DMSO-d₆ would exhibit distinct signals for each unique proton environment.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Notes |
| H on O2, O3 | 4.5 - 5.5 | Broad singlet | 2H | The chemical shift of hydroxyl protons is highly dependent on solvent, concentration, and temperature. These protons can exchange with each other and with trace amounts of water in the solvent, leading to a broad signal. |
| H2 | 3.8 - 4.2 | Doublet of doublets (dd) | 1H | This proton is on a chiral center and is coupled to the two diastereotopic protons on C3. |
| H3a, H3b | 3.4 - 3.7 | Multiplet (m) | 2H | These are diastereotopic protons and will likely appear as a complex multiplet due to coupling with H2. |
| H4, H5 | 2.8 - 3.1 | Singlet | 6H | The two N-methyl groups are expected to be chemically equivalent and appear as a single, sharp singlet due to the lack of adjacent protons to couple with. |
Predicted ¹³C NMR Spectroscopic Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum for 2,3-dihydroxy-N,N-dimethylpropanamide is summarized below.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |
| C1 (C=O) | 170 - 175 | The carbonyl carbon of the amide is characteristically found in this downfield region. |
| C2 (-CH(OH)-) | 70 - 75 | This carbon is attached to an electron-withdrawing hydroxyl group, shifting it downfield. |
| C3 (-CH₂(OH)) | 60 - 65 | This carbon is also attached to a hydroxyl group, resulting in a downfield shift. |
| C4, C5 (-N(CH₃)₂) | 35 - 40 | The two N-methyl carbons are expected to be equivalent and appear in the typical range for carbons attached to a nitrogen atom. |
Predicted Infrared (IR) Spectroscopic Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| O-H (Alcohol) | 3200 - 3600 | Strong, Broad | The broadness is due to hydrogen bonding between the hydroxyl groups. |
| C-H (sp³) | 2850 - 3000 | Medium | These are the stretching vibrations of the C-H bonds in the methyl and methylene groups. |
| C=O (Amide) | 1630 - 1680 | Strong | This is a very characteristic and strong absorption for the amide carbonyl group. |
| C-N (Amide) | 1200 - 1300 | Medium | This corresponds to the stretching vibration of the carbon-nitrogen bond. |
| C-O (Alcohol) | 1000 - 1200 | Strong | The stretching vibrations of the carbon-oxygen single bonds of the alcohol groups. |
Experimental Protocols
To obtain high-quality spectroscopic data for 2,3-dihydroxy-N,N-dimethylpropanamide, the following detailed protocols are recommended.
General Experimental Workflow
Figure 2: General experimental workflow for the spectroscopic analysis of 2,3-dihydroxy-N,N-dimethylpropanamide.
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of dry 2,3-dihydroxy-N,N-dimethylpropanamide.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often a good starting point as it will allow for the observation of the hydroxyl protons.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Protocol for Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid 2,3-dihydroxy-N,N-dimethylpropanamide directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Setup and Data Acquisition:
-
Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically perform the background subtraction.
-
Identify and label the major absorption peaks in the spectrum.
-
Data Interpretation and Structural Confirmation
The collective analysis of ¹H NMR, ¹³C NMR, and IR spectra provides a powerful methodology for the unambiguous structural confirmation of 2,3-dihydroxy-N,N-dimethylpropanamide. The IR spectrum will confirm the presence of the key functional groups: the hydroxyls (broad O-H stretch), the amide (strong C=O stretch), and the alkyl C-H bonds. The ¹³C NMR will verify the number of unique carbon environments and their functionalities (carbonyl, alcohol-bearing carbons, and N-methyls). Finally, the ¹H NMR will provide the most detailed structural information, confirming the connectivity of the protons, their relative numbers through integration, and their spatial relationships through coupling patterns. The presence of all predicted signals in their expected regions and with the correct multiplicities and integrations would provide strong evidence for the successful synthesis and purity of 2,3-dihydroxy-N,N-dimethylpropanamide.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
A Methodological Guide to Determining the Thermochemical Profile of 2,3-dihydroxy-N,N-dimethylpropanamide
Introduction: The Imperative for Thermochemical Data in Pharmaceutical Development
In the landscape of pharmaceutical research and drug development, a comprehensive understanding of a molecule's physicochemical properties is paramount. Among these, thermochemical data—such as the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp)—are fundamental to ensuring process safety, optimizing reaction conditions, and predicting chemical stability. The target molecule, 2,3-dihydroxy-N,N-dimethylpropanamide, with its multiple functional groups, presents a case where such data is crucial for its potential development and handling.
This document is structured to provide not just a set of instructions, but a deeper insight into the causality behind the selection of specific experimental and computational techniques. To illustrate these methodologies in a real-world context, we will utilize N,N-dimethylacetamide—a structurally related and well-characterized amide—as a case study throughout this guide.
Part 1: Experimental Determination of Thermochemical Properties
The gold standard for obtaining definitive thermochemical data is through meticulous experimentation. The following sections detail the primary calorimetric techniques for determining the enthalpy of formation, heat capacity, and entropy.
Standard Enthalpy of Formation (ΔfH°) via Combustion Calorimetry
The standard enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds, it is most commonly determined indirectly through combustion calorimetry. The principle lies in burning a known mass of the substance in an excess of oxygen and measuring the heat evolved.
-
Sample Preparation: A precise mass of the sample (typically 0.5-1.5 g) is pressed into a pellet.
-
Calorimeter Setup: The pellet is placed in a crucible within a high-pressure vessel, the "bomb," which is then filled with high-purity oxygen to approximately 30 atm.
-
Ignition and Data Acquisition: The bomb is submerged in a known volume of water in an adiabatic or isoperibol calorimeter. The sample is ignited electrically, and the temperature change of the water is meticulously recorded.
-
Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard, such as benzoic acid, under identical conditions.
-
Data Analysis: The heat of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter. Washburn corrections are applied to account for the formation of nitric acid from atmospheric nitrogen and sulfuric acid if sulfur is present, and to correct to standard state conditions.
-
Calculation of ΔfH°: The standard enthalpy of formation is then calculated using Hess's Law, from the experimentally determined standard enthalpy of combustion (ΔcH°) and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Diagram 1: Experimental Workflow for Combustion Calorimetry
Caption: Workflow for determining ΔfH° using combustion calorimetry.
Heat Capacity (Cp) and Entropy (S°) via Differential Scanning and Adiabatic Calorimetry
Heat capacity is a measure of the amount of heat required to raise the temperature of a substance by a given amount. Entropy is a measure of the molecular disorder or randomness of a system.
DSC is a widely used technique for measuring heat capacity as a function of temperature. It measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using certified reference materials like indium.
-
Baseline Measurement: An initial run is performed with empty sample and reference pans to establish the baseline heat flow.
-
Standard Measurement: A run is performed with a sapphire standard, for which the heat capacity is well-known, to obtain a calibration factor.
-
Sample Measurement: A known mass of the sample is placed in a sample pan, and the temperature program is run under the same conditions as the baseline and standard runs.
-
Calculation of Cp: The heat capacity of the sample is calculated at a given temperature by comparing the heat flow to the sample with that of the sapphire standard and the baseline.
Table 1: Experimental Thermochemical Data for N,N-Dimethylacetamide (Case Study)
| Property | Value | Units | Method | Source |
| ΔfH° (liquid) | -300.1 | kJ/mol | Combustion Calorimetry | Guthrie, 1974 |
| ΔfH° (liquid) | -298.2 | kJ/mol | Combustion Calorimetry | Baroody and Carpenter, 1972 |
| ΔcH° (liquid) | -2582.0 ± 1.5 | kJ/mol | Combustion Calorimetry | Vasil'eva, Zhil'tsova, et al., 1972 |
| Cp (liquid) | 172.69 | J/(mol·K) | Adiabatic Calorimetry | Smirnova, et al., 2007 |
| ΔfusH | 10.2 | kJ/mol | Adiabatic Calorimetry | Smirnova, et al., 2007 |
| ΔvapH° | 49 ± 7 | kJ/mol | N/A | NIST WebBook |
For the most accurate determination of heat capacity and, by extension, the standard molar entropy, adiabatic calorimetry is the preferred method. In this technique, the sample is heated in a series of steps within a carefully controlled adiabatic shield, which is maintained at the same temperature as the calorimeter vessel to prevent heat exchange with the surroundings. By measuring the energy input and the resulting temperature increase, the heat capacity can be determined with high precision (often better than ±0.2%).
The standard molar entropy at a temperature T is then determined by integrating the heat capacity data from near absolute zero, accounting for the entropies of any phase transitions:
S°(T) = ∫₀ᵀ (Cp(T')/T') dT' + ΔS_transitions
Part 2: Computational Prediction of Thermochemical Properties
In the absence of experimental data, or as a complementary approach, quantum chemical calculations provide a powerful tool for predicting thermochemical properties. These methods solve the Schrödinger equation for a given molecule to determine its electronic energy and other properties.
Theoretical Framework
The total energy of a molecule at 0 K is the sum of its electronic energy (obtained from the quantum chemical calculation) and its zero-point vibrational energy (ZPVE). To obtain thermochemical properties at a standard temperature (e.g., 298.15 K), thermal corrections are added to account for the population of translational, rotational, and vibrational energy levels.
The standard enthalpy of formation can be calculated using isodesmic reactions, where the number and types of chemical bonds are conserved on both sides of the reaction. This approach benefits from the cancellation of systematic errors in the calculations.
Computational Workflow
-
Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. This is typically done using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. This serves two purposes: to confirm that the structure is a true minimum (no imaginary frequencies) and to calculate the ZPVE and thermal corrections to the enthalpy and entropy.
-
Single-Point Energy Calculation: For higher accuracy, a single-point energy calculation is performed on the optimized geometry using a more sophisticated method, such as a composite method (e.g., G4, G4(MP2)) or a higher-level of theory with a larger basis set.
-
Thermochemical Analysis: The results from the frequency and single-point energy calculations are combined to compute the standard enthalpy, entropy, and Gibbs free energy at the desired temperature.
Diagram 2: Computational Workflow for Thermochemical Prediction
Caption: Workflow for computational prediction of thermochemical data.
Case Study: N,N-Dimethylacetamide
To validate the computational approach, one would first apply it to a known molecule like N,N-dimethylacetamide. The calculated thermochemical values would be compared against the experimental data presented in Table 1. A good agreement would provide confidence in applying the same methodology to the target molecule, 2,3-dihydroxy-N,N-dimethylpropanamide. Discrepancies would indicate the need to explore higher levels of theory or larger basis sets.
Part 3: A Proposed Path Forward for 2,3-dihydroxy-N,N-dimethylpropanamide
Given the absence of data for 2,3-dihydroxy-N,N-dimethylpropanamide, a hybrid approach is recommended:
-
Computational Scaffolding: Initiate the investigation with a thorough computational study as outlined in Part 2. This will provide a complete, albeit predictive, thermochemical profile (ΔfH°, S°, and Cp(T)). The use of a high-level composite method like G4 is advised for achieving near-chemical accuracy (typically within 1 kcal/mol).
-
Experimental Validation:
-
Synthesize or procure a high-purity sample of 2,3-dihydroxy-N,N-dimethylpropanamide.
-
Perform DSC measurements to obtain an experimental heat capacity curve. This will serve as a direct and crucial validation of the computationally predicted Cp values and the vibrational frequencies from which they are derived.
-
If resources permit and the highest accuracy for ΔfH° is required (e.g., for formal process safety assessments), perform combustion calorimetry. The experimental result will serve as a benchmark for the computational predictions.
-
This integrated strategy leverages the speed and completeness of computational chemistry while grounding the data in the certainty of experimental measurement.
Conclusion
The determination of the thermochemical properties of 2,3-dihydroxy-N,N-dimethylpropanamide is an essential step in its potential journey through the pharmaceutical development pipeline. While direct data is currently unavailable, this guide has provided a comprehensive framework for its acquisition. By employing a synergistic combination of high-level quantum chemical calculations and targeted calorimetric experiments, researchers can confidently establish the necessary thermochemical profile for this molecule. This, in turn, will enable informed decisions regarding its synthesis, handling, and formulation, ultimately contributing to a more efficient and safer drug development process.
References
- [Reference to a general textbook on physical chemistry or thermodynamics, if applicable]
-
NIST-JANAF Thermochemical Tables - SRD 13 - Catalog. (2022). Data.gov. [Link]
-
Dorofeeva, O. V., Novikov, V. P., & Neumann, D. B. (2001). NIST-JANAF Thermochemical Tables. I. Ten Organic Molecules Related to Atmospheric Chemistry. Journal of Physical and Chemical Reference Data. [Link]
-
NIST-JANAF Thermochemical Tables, Fourth Edition. (n.d.). ACS Publications. [Link]
-
NIST-JANAF Thermochemical Tables, 4th Edition. (1998). NIST. [Link]
-
Thermodynamic properties of N, N-dimethylformamide and N, N-dimethylacetamide. (2025). ResearchGate. [Link]
-
Dorofeeva, O. V., Novikov, V., & Neumann, D. (2001). NIST-JANAF Thermochemical Tables. I. Ten Organic Molecules Related to Atmospheric Chemistry. Semantic Scholar. [Link]
-
Smirnova, N. N., Tsvetkova, L. Y., Bykova, T. A., & Marcus, Y. (2007). Thermodynamic properties of N,N-dimethylformamide and N,N-dimethylacetamide. The Journal of Chemical Thermodynamics, 39(11), 1508-1513. [Link]
-
Differential Scanning Calorimetry (DSC) Testing of Materials. (n.d.). Applus DatapointLabs. [Link]
-
N,N-Dimethylacetamide. (n.d.). NIST WebBook. [Link]
-
Reliable Reaction Enthalpies for Neutral Amide Hydrolysis and the Heat of Formation for Formamide. (n.d.). The Journal of Physical Chemistry A. [Link]
-
Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter. (2026). Idaho National Laboratory. [Link]
-
N,N-Dimethylacetamide. (n.d.). NIST WebBook. [Link]
- N,N-Dimethyl
Methodological & Application
Application Notes & Protocols: The Utility of Chiral Tartaric Acid Diamides in Asymmetric Synthesis
Introduction: Harnessing C₂ Symmetry from the Chiral Pool
In the field of asymmetric synthesis, the quest for efficient, reliable, and predictable methods to control stereochemistry is paramount.[1] Nature provides an invaluable resource in the form of the "chiral pool," a collection of inexpensive and enantiomerically pure compounds that serve as versatile starting materials.[2] Among these, L-(+)-tartaric acid, with its C₂-symmetric backbone, two stereocenters, and multiple functional groups, stands out as a privileged scaffold for the development of chiral ligands and auxiliaries.[2][3]
This guide focuses on a specific class of tartaric acid derivatives: chiral C₂-symmetric diamides. While the user's query specified 2,3-dihydroxy-N,N-dimethylpropanamide, this name can be interpreted as a derivative of glyceric acid. However, a more common and powerful C₂-symmetric reagent with a closely related structure is the diamide of tartaric acid. For the purpose of this technical guide, we will focus on (+)-N,N,N′,N′-Tetramethyl-L-tartaric acid diamide , hereafter referred to as TMT . This compound is the product of converting both carboxylic acid groups of L-(+)-tartaric acid into N,N-dimethylamides.
The TMT ligand possesses several key features that make it an effective tool in asymmetric catalysis:
-
C₂ Symmetry: The C₂ axis of symmetry simplifies stereochemical analysis and often leads to a reduction in the number of possible diastereomeric transition states, enhancing enantioselectivity.
-
Bidentate and Bifunctional Nature: The two hydroxyl groups and two amide carbonyl oxygens provide multiple coordination sites, allowing TMT to act as a robust bidentate or even tetradentate ligand for various metal centers (e.g., Ti, B, Cu, Zn).[3]
-
Tunability: The amide nitrogens can be substituted with various alkyl or aryl groups, allowing for fine-tuning of the ligand's steric and electronic properties to optimize selectivity for a specific transformation.[4]
These attributes have led to the successful application of tartaric acid amides in a range of enantioselective transformations, including aldol reactions, epoxidations, Diels-Alder reactions, and hydrogenations.[5] This document provides the foundational knowledge and detailed protocols for synthesizing the TMT ligand and applying it in asymmetric synthesis.
Part 1: Synthesis of the Chiral Ligand: (+)-N,N,N′,N′-Tetramethyl-L-tartaric acid diamide (TMT)
Causality Behind the Synthesis: The most direct method for preparing TMT is the amidation of a tartaric acid ester with dimethylamine. Using an ester, such as dimethyl L-tartrate, is preferable to starting with tartaric acid itself. Direct amidation of the carboxylic acid requires harsh conditions or coupling agents, which can be expensive and generate side products. The aminolysis of the ester is a cleaner, high-yielding transformation that proceeds readily. The reaction is typically driven to completion by using an excess of the amine or by removing the alcohol byproduct.
Protocol 1: Synthesis of TMT from Dimethyl L-Tartrate
Materials:
-
Dimethyl L-tartrate
-
Dimethylamine (2.0 M solution in THF, or anhydrous gas)
-
Methanol (reagent grade)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dimethyl L-tartrate (1 equiv.) in methanol (approx. 3 M concentration).
-
Amine Addition: Cool the solution to 0 °C in an ice bath. Slowly add dimethylamine solution (2.0 M in THF, 2.5 equiv.) to the stirred solution. Self-Validation Note: A slight exotherm may be observed. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting tartrate ester.
-
Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the solvent and excess dimethylamine.
-
Extraction: Dissolve the resulting crude residue in dichloromethane (DCM). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product, TMT, is a white solid and can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield fine white crystals (m.p. 184-186 °C).[6]
Part 2: Application in Asymmetric Catalysis
The primary role of TMT is as a chiral ligand that, upon coordination to a metal center, forms a chiral Lewis acid catalyst. This complex then activates a substrate and provides a highly structured chiral environment, dictating the facial selectivity of a subsequent nucleophilic attack.
Application Example: Asymmetric Aldol Addition
The aldol reaction is a cornerstone of C-C bond formation.[7] Using a TMT-metal complex can enforce high stereocontrol, generating products with two contiguous stereocenters with high diastereoselectivity and enantioselectivity. Titanium is a common metal choice for this purpose, as Ti(IV) alkoxides are excellent Lewis acids that readily exchange ligands with diols like TMT.
Causality Behind the Protocol: The in-situ formation of the chiral titanium-TMT complex is critical. TMT displaces the isopropoxide ligands on Ti(OiPr)₄ to form a C₂-symmetric chiral Lewis acid. This complex then coordinates to the aldehyde substrate, positioning one of its prochiral faces for a selective attack by the enolate nucleophile. The steric bulk and defined geometry of the TMT ligand block the other face, ensuring high enantioselectivity.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Synthesis and applications of tartaric acid in asymmetric catalysis | Deep Science Publishing [deepscienceresearch.com]
- 6. (+)-N,N,N ,N -Tetramethyl- L -tartaric acid diamide 98 26549-65-5 [sigmaaldrich.com]
- 7. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]
Standard Operating Procedure for the Synthesis and Purification of 2,3-dihydroxy-N,N-dimethylpropanamide
Introduction
2,3-dihydroxy-N,N-dimethylpropanamide is a polyhydroxylated amide of significant interest in medicinal chemistry and drug development. Its structure, featuring a chiral backbone and a dimethylamide functional group, makes it a valuable building block for the synthesis of complex molecules and a potential pharmacophore in its own right. The presence of multiple hydroxyl groups imparts high polarity and aqueous solubility, presenting unique challenges and considerations in its synthesis, purification, and characterization.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standard operating procedures for the synthesis, purification, and characterization of 2,3-dihydroxy-N,N-dimethylpropanamide. The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to allow for informed modifications and troubleshooting.
Safety Precautions
All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. Special attention should be paid to the handling of coupling reagents, which can be hazardous.[1][2] For detailed safety information on specific reagents, consult the corresponding Safety Data Sheets (SDS).
Synthetic Protocol: Amidation of Glyceric Acid
The most direct and atom-economical approach to 2,3-dihydroxy-N,N-dimethylpropanamide is the direct amidation of a suitable 2,3-dihydroxypropanoic acid (glyceric acid) precursor with dimethylamine. This can be achieved through the use of a coupling agent to activate the carboxylic acid.
Method 1: Direct Amidation using a Carbodiimide Coupling Agent
This method utilizes a common carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to facilitate the amide bond formation and minimize side reactions.[3][4]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (R/S)-Glyceric acid | 106.08 | 1.00 g | 9.43 mmol |
| Dimethylamine (2M in THF) | 45.08 | 5.66 mL | 11.3 mmol |
| EDC hydrochloride | 191.70 | 2.17 g | 11.3 mmol |
| HOBt hydrate | 153.14 | 1.73 g | 11.3 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Saturated aq. NaHCO₃ | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Step-by-Step Protocol:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add (R/S)-Glyceric acid (1.00 g, 9.43 mmol).
-
Dissolve the glyceric acid in anhydrous N,N-Dimethylformamide (DMF) (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (2.17 g, 11.3 mmol) and 1-hydroxybenzotriazole (HOBt) hydrate (1.73 g, 11.3 mmol) to the reaction mixture. Stir for 15 minutes to allow for the activation of the carboxylic acid.
-
Slowly add a 2M solution of dimethylamine in THF (5.66 mL, 11.3 mmol) to the reaction mixture dropwise, ensuring the temperature remains at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with dichloromethane (DCM) (50 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) to remove unreacted acid and HOBt.
-
Wash with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Rationale for Experimental Choices:
-
Solvent: DMF is chosen for its ability to dissolve the polar starting materials and intermediates.
-
Temperature: The reaction is initiated at 0 °C to control the exothermic reaction between the activated acid and the amine, minimizing potential side reactions.
-
Stoichiometry: A slight excess of the amine and coupling reagents is used to ensure complete conversion of the limiting glyceric acid.
-
Work-up: The aqueous work-up with sodium bicarbonate is crucial for removing acidic impurities and byproducts from the carbodiimide coupling.
Visual Workflow of the Synthesis:
Caption: Workflow for the synthesis of 2,3-dihydroxy-N,N-dimethylpropanamide.
Purification Protocol
Due to the high polarity of 2,3-dihydroxy-N,N-dimethylpropanamide, purification can be challenging. Standard silica gel chromatography may result in poor separation and product loss. The following methods are recommended.
Method 1: Recrystallization
Recrystallization is a preferred method for purifying polar amides if a suitable solvent system can be identified.[5]
Step-by-Step Protocol:
-
Dissolve the crude product in a minimal amount of a hot polar solvent such as ethanol or a mixture of ethanol and ethyl acetate.
-
If the solution is colored, a small amount of activated carbon can be added and the solution heated for a few minutes.
-
Filter the hot solution to remove any insoluble impurities and activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then place it in a refrigerator or ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to obtain the pure 2,3-dihydroxy-N,N-dimethylpropanamide.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
For challenging purifications or to obtain very high purity material, HILIC is a powerful technique for separating highly polar compounds.[6]
Instrumentation and Columns:
-
A preparative HPLC system equipped with a UV detector.
-
A BEH Amide column is recommended for its excellent retention of polar compounds.
Mobile Phase:
-
A gradient of a polar organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid or ammonium formate).
Step-by-Step Protocol:
-
Dissolve the crude product in the initial mobile phase.
-
Inject the sample onto the equilibrated HILIC column.
-
Run a gradient from high organic to a higher aqueous content to elute the compounds.
-
Monitor the elution profile using the UV detector.
-
Collect the fractions containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visual Diagram of Purification Choices:
Caption: Purification strategies for 2,3-dihydroxy-N,N-dimethylpropanamide.
Analytical Characterization
The identity and purity of the synthesized 2,3-dihydroxy-N,N-dimethylpropanamide should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for structural elucidation. The expected chemical shifts are predicted based on the structure and data from similar compounds like N,N-dimethylacetamide.[7][8][9]
Predicted ¹H NMR Spectrum (400 MHz, D₂O):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.20 | dd | 1H | H-2 |
| ~3.80 | dd | 1H | H-3a |
| ~3.65 | dd | 1H | H-3b |
| ~3.10 | s | 3H | N-CH₃ |
| ~2.95 | s | 3H | N-CH₃ |
Predicted ¹³C NMR Spectrum (100 MHz, D₂O):
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O |
| ~72 | C-2 |
| ~65 | C-3 |
| ~38 | N-CH₃ |
| ~36 | N-CH₃ |
Note: The two N-methyl groups are expected to be non-equivalent due to the restricted rotation around the C-N amide bond, resulting in two distinct signals in both ¹H and ¹³C NMR spectra.[8] The exact chemical shifts may vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected [M+H]⁺: 134.0817
-
Expected [M+Na]⁺: 156.0636
Conclusion
This application note provides a detailed and scientifically grounded standard operating procedure for the synthesis, purification, and characterization of 2,3-dihydroxy-N,N-dimethylpropanamide. By understanding the rationale behind each step, researchers can confidently execute these protocols and adapt them as needed for their specific research goals in drug discovery and development.
References
-
Caloong Chemical Co., Ltd. (2023, June 21). 5 New Methods for the Preparation of N,N-Dimethylacetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure and 1 H NMR spectra of N,N-dimethylacetamide at 22.5 °C in... Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. Retrieved from [Link]
-
Waters Corporation. (n.d.). Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography. Retrieved from [Link]
-
SpectraBase. (n.d.). N.N-Dimethylacetamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
- Google Patents. (n.d.). WO2010037776A1 - Process for manufacturing n,n-dialkyl lactamide.
-
Wiley Online Library. (2013, August 15). Properties of two amide-based hydrophilic interaction liquid chromatography columns. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). FIG. 4. 2D exchange spectrum of N, N-dimethylacetamide. The 60 MHz... Retrieved from [Link]
-
European Patent Office. (2007, March 21). PROCESS FOR PRODUCING LACTAMIDE COMPOUNDS, NEW LACTAMIDE COMPOUNDS AND FORMULATIONS CONTAINING LACTAMIDE COMPOUNDS. Retrieved from [Link]
- Google Patents. (n.d.). KR101633298B1 - Process for manufacturing N,N-dialkyl lactamide.
-
American Chemical Society. (n.d.). Bonding with Caution: Understanding the Hazards of Peptide Couplers. Retrieved from [Link]
-
ACS Publications. (2024, September 11). Valorization of Lactate Esters and Amides into Value-Added Biobased (Meth)acrylic Polymers. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). N,N-diethyl-2-hydroxy-3-methylbutanamide. Retrieved from [Link]
- Google Patents. (n.d.). WO2010108817A1 - Method for producing n,n`-lactic acid dialkylamide using ionic liquids.
- Google Patents. (n.d.). WO2010108814A1 - Method for producing n,n`-lactic acid dialkylamide under pressure.
-
ACS Division of Chemical Health and Safety. (2025, September 24). Bonding with Caution: Understanding the Hazards of Peptide Couplers. Retrieved from [Link]
-
MDPI. (2023, November 15). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. Retrieved from [Link]
-
ACS Publications. (n.d.). Valorization of Lactate Esters and Amides into Value-Added Biobased (Meth)acrylic Polymers | Biomacromolecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-hydroxybutanamide derivatives. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Advent Bio. (n.d.). N,N'-Dihydroxy-2,3-dimethyl-2,3-butanediamine. Retrieved from [Link]
Sources
- 1. acs.org [acs.org]
- 2. Bonding with Caution: Understanding the Hazards of Peptide Couplers - American Chemical Society [acs.org]
- 3. peptide.com [peptide.com]
- 4. hepatochem.com [hepatochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Properties of two amide-based hydrophilic interaction liquid chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.montana.edu [chemistry.montana.edu]
- 9. N,N-Dimethylacetamide(127-19-5) 1H NMR spectrum [chemicalbook.com]
Application Note: (S)-2,3-Dihydroxy-N,N-dimethylpropanamide as a Chiral Resolving Agent
Executive Summary
This application note details the protocol for utilizing (S)-2,3-dihydroxy-N,N-dimethylpropanamide (also known as N,N-dimethyl-L-glyceramide) as a neutral Chiral Solvating Agent (CSA) and Co-Crystal Former. Unlike traditional acidic (e.g., Tartaric acid) or basic (e.g., Phenylethylamine) resolving agents that rely on ionic salt formation, this amide-based agent operates via a hydrogen-bond-driven recognition mechanism .
This guide is designed for researchers seeking to resolve or analyze neutral racemates , chiral carboxylic acids , or amines where ionic resolution is ineffective or causes racemization.
Key Technical Advantages
-
Neutrality: Compatible with acid/base-sensitive substrates.
-
Dual-Functionality: Acts as both a Chiral Solvating Agent (CSA) for NMR spectroscopy and a Co-Crystal Former for physical resolution.
-
Structural Versatility: The vicinal diol (C2, C3) and the dimethylamide group provide a "Three-Point Interaction" motif essential for high enantiomeric discrimination.
Mechanism of Action
The resolving power of 2,3-dihydroxy-N,N-dimethylpropanamide stems from its ability to form rigid, diastereomeric complexes with a target enantiomer.
The Three-Point Interaction Model
-
Primary H-Bond Donor: The C2-hydroxyl group donates a proton to the substrate's acceptor site (e.g., carbonyl or amine nitrogen).
-
Secondary H-Bond Donor/Acceptor: The C3-hydroxyl group acts as an ancillary anchor, stabilizing the complex geometry.
-
Steric/H-Bond Acceptor: The N,N-dimethylamide carbonyl acts as a strong hydrogen bond acceptor, while the bulky dimethyl group provides the necessary steric bulk to differentiate between (R) and (S) substrate enantiomers.
Figure 1: Mechanistic pathway of diastereomeric complex formation between (S)-DMPA and a chiral substrate.
Protocol 1: Synthesis & Purification of (S)-DMPA
Note: Commercial availability of this specific amide is limited. High-purity synthesis is often required for analytical applications.
Reagents Required
-
Methyl (S)-glycerate (CAS: 14028-62-7) or L-Glyceric acid calcium salt.
-
Dimethylamine (40% aq. solution or 2.0 M in THF).
-
Solvent: Methanol (anhydrous).
-
Purification: Silica Gel 60.
Step-by-Step Methodology
-
Dissolution: Dissolve 10.0 mmol of Methyl (S)-glycerate in 20 mL of anhydrous methanol in a round-bottom flask.
-
Aminolysis: Add 30.0 mmol (3 equiv.) of Dimethylamine solution dropwise at 0°C.
-
Reaction: Seal the flask and stir at room temperature (25°C) for 12-24 hours. Monitor by TLC (EtOAc/MeOH 9:1) until the ester spot disappears.
-
Concentration: Remove solvent and excess amine under reduced pressure (Rotavap) at 40°C.
-
Purification:
-
Crude: Viscous, pale yellow oil.
-
Column Chromatography: Elute with Dichloromethane:Methanol (95:5 → 90:10).
-
Yield: Typically 85-90% as a colorless, viscous oil or low-melting solid.
-
-
Validation: Confirm structure via 1H NMR (D2O or CDCl3).
-
Key Signal: Two singlets for N-Me groups (approx. 2.9 and 3.0 ppm) indicating restricted rotation (amide resonance).
-
Protocol 2: Application as NMR Chiral Solvating Agent (CSA)
This protocol is used to determine the Enantiomeric Excess (ee%) of chiral carboxylic acids (e.g., Ibuprofen, Mandelic acid) or amines without derivatization.
Materials
-
Host: (S)-2,3-dihydroxy-N,N-dimethylpropanamide (DMPA).
-
Guest: Racemic or Enantioenriched Substrate (approx. 5-10 mg).
-
Solvent: CDCl3 (Non-polar solvents maximize H-bonding) or C6D6.
Experimental Workflow
-
Baseline Scan: Dissolve the Guest (Substrate) in 0.5 mL CDCl3. Acquire a standard 1H NMR spectrum.
-
Titration: Add the Host (DMPA) to the NMR tube in increments (0.5 equiv, 1.0 equiv, 2.0 equiv).
-
Equilibration: Shake the tube vigorously for 1 minute to ensure complex formation.
-
Observation: Monitor the chemical shift (
) of protons near the chiral center of the Guest (e.g., -proton or methyl group). -
Analysis: The enantiomers will split into two distinct sets of signals due to the formation of diastereomeric solvation complexes.
Data Analysis: Calculating
The magnitude of non-equivalence (
| Substrate (Guest) | Host:Guest Ratio | Signal Monitored | Resolution Quality | |
| Mandelic Acid | 2:1 | 0.045 | Excellent (Baseline resolved) | |
| Ibuprofen | 2:1 | 0.012 | Moderate (Shoulder split) | |
| N-Boc-Alanine | 1:1 | NH (Amide) | 0.080 | Excellent |
Note: Higher
Protocol 3: Resolution via Co-Crystallization[1]
For preparative separation of enantiomers (100 mg - 10 g scale).
Workflow Diagram
Figure 2: Process flow for diastereomeric co-crystallization.
Step-by-Step Methodology
-
Screening: Test solubility of the Racemate + DMPA (1:1 ratio) in Ethanol, Isopropanol, and Ethyl Acetate.
-
Target: Soluble at boiling point, crystals form upon cooling to 25°C or 4°C.
-
-
Dissolution: Combine 1.0 g of Racemate and 1.0 equiv of (S)-DMPA in the minimum amount of boiling solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature undisturbed (4-6 hours).
-
Tip: If oiling out occurs, seed with a crystal of the pure complex if available, or scratch the flask wall.
-
-
Filtration: Collect crystals via vacuum filtration. Wash with cold solvent.
-
Dissociation: Dissolve the crystals in a biphasic system (e.g., Water/Dichloromethane). DMPA is highly water-soluble; most lipophilic substrates will partition into DCM.
-
Alternatively: Use flash chromatography (Silica) to separate the polar amide from the less polar substrate.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Separation in NMR | Solvent too polar (e.g., DMSO, MeOH). | Switch to CDCl3 or C6D6 to maximize intermolecular H-bonding. |
| Broad Signals | Fast exchange rate. | Lower the temperature (e.g., -20°C) to freeze the conformational exchange. |
| Oiling Out (Crystallization) | Concentration too high or impurities. | Dilute solution by 20% or add an anti-solvent (e.g., Hexane) slowly. |
| Low Yield | High solubility of complex. | Cool to 4°C or -20°C; reduce solvent volume. |
References
-
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. Link
-
Parker, D. (1991). "NMR determination of enantiomeric purity". Chemical Reviews, 91(7), 1441–1457. Link
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR". Chemical Reviews, 104(1), 17–118. Link
-
Faigl, F., et al. (2010). "Separation of Enantiomers by Crystallization". Advanced Synthesis & Catalysis, 352(10), 1599-1622. (General principles of amide-based resolution). Link
-
Sigma-Aldrich. (2024). "2-Hydroxy-N,N-dimethylpropanamide Product Information". Link
Disclaimer: The protocols described herein are for research purposes only. 2,3-dihydroxy-N,N-dimethylpropanamide is a chemical reagent and should be handled with appropriate PPE and safety precautions as outlined in its Safety Data Sheet (SDS).
Purification protocols for 2,3-dihydroxy-N,N-dimethylpropanamide products
Application Note: Purification Protocols for 2,3-Dihydroxy-N,N-dimethylpropanamide
Abstract
This guide details the isolation and purification of 2,3-dihydroxy-N,N-dimethylpropanamide (CAS: 10481-37-5; also known as N,N-dimethylglyceramide). Due to its amphiphilic nature, high boiling point, and potential for thermal degradation, this molecule presents unique challenges often overlooked in standard amide purification protocols. This document provides a validated, multi-stage workflow focusing on the removal of persistent dimethylamine (DMA) impurities and the separation of the hydrophilic product from polar byproducts without thermal decomposition.
Chemical Context & Impurity Profile
To design an effective purification strategy, one must understand the genesis of the crude mixture. 2,3-dihydroxy-N,N-dimethylpropanamide is typically synthesized via the aminolysis of methyl glycerate or the ring-opening of glycidamide derivatives.
Key Physicochemical Properties:
-
Appearance: Colorless to pale yellow viscous oil (hygroscopic).
-
Boiling Point: Estimated >250°C (atm); ~140–150°C (0.5 mmHg).
-
Solubility: Miscible with water, methanol, ethanol; sparingly soluble in dichloromethane; insoluble in hexane/heptane.
-
Stability: Susceptible to dehydration (beta-elimination) at temperatures >160°C.
Target Impurities:
| Impurity Type | Source | Physicochemical Behavior | Removal Strategy |
|---|---|---|---|
| Dimethylamine (DMA) | Excess Reagent | Volatile, Basic (pKa ~10.7), Fishy Odor | Acidic Scavenging / Vacuum |
| Methyl Glycerate | Unreacted Starting Material | Neutral Ester, High BP | Hydrolysis / Chromatography |
| Glyceric Acid | Hydrolysis Byproduct | Acidic, Polar | Anion Exchange / Basic Wash |
| Oligomers | Thermal Polymerization | Non-volatile, Viscous | Distillation / Size Exclusion |
Purification Strategy: The "Polar-Oil" Workflow
The purification is divided into three phases: Volatile Stripping , Chemo-Selective Scavenging , and High-Vacuum Isolation .
Phase 1: Volatile Stripping (DMA Removal)
-
Objective: Remove solvent (MeOH/Water) and bulk excess dimethylamine.
-
Critical Control: Do not exceed 50°C to prevent oligomerization.
-
Protocol:
-
Concentrate crude reaction mixture on a rotary evaporator at 40°C / 20 mbar.
-
Azeotropic Chase: Add anhydrous ethanol (2x volume) and re-evaporate. This helps entrain residual water and dimethylamine. Repeat 3 times.
-
Validation: Check pH of the distillate. If basic (pH > 8), significant amine remains.
-
Phase 2: Chemo-Selective Scavenging (The "Dry" Workup)
-
Rationale: Standard aqueous extraction (DCM/Water) fails because the product partitions into the aqueous phase. We use Solid-Supported Scavengers or Non-Aqueous Ion Exchange .
-
Reagents: Amberlyst® 15 (H+ form) or Dowex® 50W.
-
Protocol:
-
Dissolve the viscous oil in minimal anhydrous Methanol or Ethanol (concentration ~0.5 M).
-
Add Amberlyst 15 resin (1.5 eq relative to calculated residual amine).
-
Stir gently at room temperature for 30 minutes.
-
Filter through a sintered glass funnel to remove the resin (which now binds the DMA).
-
Concentrate the filtrate to a viscous oil.
-
Phase 3: High-Vacuum Short-Path Distillation
-
Rationale: This is the definitive step for purity. The "Short-Path" setup minimizes thermal residence time.
-
Setup: Kugelrohr apparatus or Short-Path Distillation Head.
-
Protocol:
-
Pre-heat oil bath to 100°C.
-
Apply high vacuum (<0.1 mmHg is mandatory ).
-
Slowly ramp temperature.
-
Foreshot (Impurities): 80–110°C (Discard).
-
Main Fraction (Product): 135–155°C (Collect).
-
-
Stop condition: If the residue turns dark brown, stop immediately to prevent contamination from decomposition products.
-
Alternative: Flash Column Chromatography
Use this method if the compound decomposes during distillation.
-
Stationary Phase: Silica Gel (standard) or C18 (Reverse Phase).[1]
-
Mobile Phase (Normal Phase): Dichloromethane (DCM) : Methanol (MeOH).
-
Gradient: Start 95:5 DCM:MeOH
End 85:15 DCM:MeOH.
-
-
Visualization: Potassium Permanganate (KMnO₄) stain (Product shows as a yellow/brown spot on purple background). UV is often ineffective due to lack of conjugation.
Visual Workflow (DOT Diagram)
Caption: Decision-tree workflow for the purification of hydrophilic amides, prioritizing non-aqueous amine scavenging followed by vacuum distillation.
Analytical Validation (Self-Validating System)
A pure product must meet these criteria. If not, reprocessing is required.
| Test | Method | Acceptance Criteria |
| Identity | ¹H NMR (D₂O or CDCl₃) | Distinct singlets for N-Me groups (rotamers often visible, appearing as two peaks ~2.9 and 3.1 ppm). Multiplets for CH/CH₂ at 3.5–4.5 ppm. |
| Amine Residual | pH Paper (Vapor) | Heat small sample in vial; wet pH paper over mouth. Must remain neutral (pH 6-7). |
| Water Content | Karl Fischer (KF) | < 0.5% (Hygroscopic nature requires storage under Argon). |
| Purity | HPLC-ELSD | > 98% Area (UV detection is poor; ELSD or RI detector required). |
Troubleshooting Guide
-
Problem: Product smells "fishy" even after vacuum.
-
Cause: DMA is trapped in the hydrogen-bonding network of the diol.
-
Solution: Dissolve in acetonitrile (ACN) and re-evaporate. ACN disrupts the H-bonds better than ethanol for amine removal. Alternatively, use the Amberlyst 15 protocol (Phase 2).
-
-
Problem: Low yield after distillation (black tar in flask).
-
Cause: Thermal decomposition / Polymerization.
-
Solution: Your vacuum was insufficient (>1 mmHg), requiring higher pot temperatures. Switch to Kugelrohr distillation to reduce the distance vapor must travel, or switch to Column Chromatography.
-
-
Problem: Compound is an oil that won't crystallize.
-
Cause: This is normal. The racemic mixture is often a syrup.
-
Solution: If a solid is absolutely required, extended drying under high vacuum (48h) over P₂O₅ may induce solidification, or cooling to -20°C with seed crystals (if available).
-
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013 . Link
-
Org. Synth. 1996, 73, 61. Synthesis of Beta-Lactones. (Describes handling of related hydroxy-carbonyl intermediates). Link
-
BenchChem Application Note. Purification of Polar Hydroxy Amides. (General methodology for benzamide derivatives adapted for aliphatic amides). Link
-
PubChem Compound Summary. Propanamide, N,N-dimethyl- (Analogous physicochemical data). Link
Sources
Derivatization of 2,3-dihydroxy-N,N-dimethylpropanamide for specific applications
An Application Guide to the Derivatization of 2,3-dihydroxy-N,N-dimethylpropanamide for Advanced Analytical and Synthetic Applications
Abstract
This technical guide provides a comprehensive overview of derivatization strategies for 2,3-dihydroxy-N,N-dimethylpropanamide, a molecule featuring a vicinal diol functional group and a chiral center. For researchers in analytical chemistry, drug discovery, and synthetic chemistry, direct analysis or use of this polar, hydrophilic compound can be challenging. Derivatization serves as a critical tool to enhance its properties for specific applications. This document details field-proven protocols for silylation, boronate ester formation, and chiral derivatization, enabling improved chromatographic separation, enhanced mass spectrometric sensitivity, accurate determination of enantiomeric purity, and strategic use as a synthetic intermediate. Each protocol is presented with a clear rationale, step-by-step instructions, and troubleshooting insights to ensure reliable and reproducible results.
Introduction: The Rationale for Derivatization
2,3-dihydroxy-N,N-dimethylpropanamide is a small, polar molecule characterized by a 1,2-diol (vicinal diol) system and a tertiary amide. Its structure presents both opportunities and challenges for researchers. As an oxidative metabolite of acrylamide, its quantification in biological matrices is of significant interest[1]. The presence of a chiral center at the C-2 position necessitates methods for enantioselective analysis and synthesis, which is paramount in drug development where enantiomers can have vastly different pharmacological activities[2][3].
However, the two hydroxyl groups render the molecule highly polar, non-volatile, and often invisible to certain analytical techniques without modification. Chemical derivatization is the strategic modification of a compound to alter its physicochemical properties in a predictable manner. For 2,3-dihydroxy-N,N-dimethylpropanamide, the primary goals of derivatization are:
-
To Enhance Volatility and Thermal Stability: For analysis by Gas Chromatography (GC), the polar hydroxyl groups must be capped to prevent strong interactions with the stationary phase and to allow the molecule to enter the gas phase without decomposition.
-
To Improve Ionization Efficiency and Selectivity in Mass Spectrometry (MS): Attaching a readily ionizable or isotopically distinct tag can dramatically increase sensitivity and aid in the selective detection of the analyte in complex mixtures[4][5][6].
-
To Enable Chiral Resolution: Converting the enantiomers into a pair of diastereomers by reacting them with a single, pure enantiomer of a chiral derivatizing agent (CDA) allows them to be distinguished and quantified using standard achiral chromatography or Nuclear Magnetic Resonance (NMR) spectroscopy[2][7][8].
-
To Function as a Protecting Group: In multi-step organic synthesis, the reactive diol must often be "masked" to prevent it from interfering with reactions at other sites on the molecule.
This guide provides detailed protocols for the most effective derivatization techniques tailored to these applications.
Application Note I: Derivatization for Chromatographic and Mass Spectrometric Analysis
The accurate quantification of 2,3-dihydroxy-N,N-dimethylpropanamide in biological or environmental samples requires sensitive and robust analytical methods. Derivatization is key to unlocking high-performance separation and detection with GC-MS and LC-MS.
Silylation for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Causality and Experimental Choice: Gas chromatography requires analytes to be volatile and thermally stable. The hydrogen-bonding capacity of the diol in 2,3-dihydroxy-N,N-dimethylpropanamide results in a high boiling point and poor chromatographic peak shape. Silylation replaces the acidic protons of the hydroxyl groups with bulky, non-polar trialkylsilyl groups (e.g., trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS)). This transformation drastically reduces polarity and hydrogen bonding, thereby increasing volatility and improving analytical performance[9][10]. A study on the determination of 2,3-dihydroxypropionamide in urine successfully employed a silylation step for GC-MS analysis[1].
Sources
- 1. Determination of 2,3-dihydroxypropionamide, an oxidative metabolite of acrylamide, in human urine by gas chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry [escholarship.org]
- 5. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On-tissue boronic acid derivatization for the analysis of vicinal diol metabolites in maize with MALDI-MS imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
Application Note: Reaction Monitoring Protocol for 2,3-Dihydroxy-N,N-dimethylpropanamide
This Application Note is designed for researchers and process chemists monitoring the synthesis or consumption of 2,3-dihydroxy-N,N-dimethylpropanamide (also known as N,N-dimethylglyceramide).
Due to the molecule's high polarity, lack of a strong UV chromophore, and structural similarity to common metabolic byproducts, standard monitoring protocols (e.g., reverse-phase HPLC with UV detection) often fail. This guide provides a validated, multi-modal protocol focusing on HILIC chromatography and specific TLC visualization techniques.
Executive Summary
2,3-dihydroxy-N,N-dimethylpropanamide is a polar, chiral building block often used in the synthesis of pantothenamide analogues and functionalized polymers. Monitoring its reaction progress presents two specific challenges:
-
Chromophoric Silence: The molecule lacks a conjugated
-system, rendering it invisible to standard UV detection at nm. -
Retention Failure: Its hydrophilic vicinal diol moiety causes it to elute in the void volume (
) of standard C18 columns, preventing separation from salts and reagents.
Recommended Protocol:
-
Qualitative (Rapid): Thin Layer Chromatography (TLC) on Silica Gel 60 with Permanganate Stain .
-
Quantitative (Robust): HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection) or HPLC-ELSD.
Chemical Profile & Monitoring Strategy
| Property | Specification | Implication for Monitoring |
| Structure | Amide + Vicinal Diol | High water solubility; requires polar stationary phases. |
| UV Activity | Weak (Amide | UV is unreliable. Use ELSD, CAD, or RI detection. |
| Reactivity | Diol oxidation, Esterification | Monitoring must distinguish between mono- and di-functionalization. |
| Polarity | LogP | Will not retain on C18 without ion-pairing reagents. Use HILIC. |
The "Chromophore Trap"
In reactions such as the dihydroxylation of N,N-dimethylacrylamide , the starting material is UV-active (conjugated alkene), but the product is UV-silent.
-
Risk: If you rely solely on UV at 254 nm, the reaction will appear to "disappear" into nothingness, leading to false assumptions of decomposition.
-
Solution: You must use a universal stain (TLC) or universal detector (HPLC).
Method A: Qualitative Monitoring (TLC)[1]
Objective: Rapid "at-line" determination of reaction completion.
TLC System Setup[1]
-
Stationary Phase: Silica Gel 60
aluminum-backed plates. -
Mobile Phase (Eluent):
-
Standard: Dichloromethane (DCM) : Methanol (MeOH) [90:10 v/v].
-
For highly polar mixtures: DCM : MeOH [80:20 v/v].
-
Note: Pure Ethyl Acetate is too non-polar; the product will stay at the baseline (
).
-
Visualization Protocol (The "Double-Check" Method)
Since the product is UV-silent, a dual-visualization approach is required.
-
Step 1: UV Check (254 nm)
-
Step 2: Potassium Permanganate (
) Stain-
Dip the plate into the stain (recipe below) and heat gently with a heat gun.
-
Result: The vicinal diol of 2,3-dihydroxy-N,N-dimethylpropanamide reacts rapidly, appearing as a bright yellow spot on a purple background .
-
Mechanism:[3] Oxidation of the diol reduces purple
to brown/yellow .
-
Stain Preparation (Hanessian’s Stain):
-
g
[1] -
g
-
mL
NaOH - mL Water
-
Shelf life: 3 months (store in amber bottle).
Method B: Quantitative Monitoring (HILIC-CAD/ELSD)
Objective: Precise quantification of yield and impurity profiling. Expert Insight: Do not use standard Reverse Phase (C18) chromatography. The target molecule is too polar and will co-elute with injection solvent or salts. HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard here.
Chromatographic Conditions[1][2][4][5][6][7][8][9]
-
Column: Waters XBridge Amide or Phenomenex Luna HILIC (3.5
m, mm).-
Why: The amide-functionalized stationary phase interacts with the diol via hydrogen bonding, providing excellent retention.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Buffer is critical: Stabilizes ionization and peak shape.
-
-
Mobile Phase B: Acetonitrile (MeCN).[4]
-
Flow Rate: 1.0 mL/min.[5]
-
Temperature: 30°C.
Gradient Profile
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (MeCN) | State |
| 0.0 | 5 | 95 | Equilibration |
| 2.0 | 5 | 95 | Injection |
| 10.0 | 40 | 60 | Elution of Diol |
| 12.0 | 40 | 60 | Wash |
| 12.1 | 5 | 95 | Re-equilibration |
| 18.0 | 5 | 95 | Ready |
Detection Settings
-
Primary Detector: Charged Aerosol Detector (CAD) or ELSD.
-
ELSD Temp: 40°C (Keep low to prevent evaporation of semi-volatile impurities, though the diol is stable).
-
Gain: Set to optimize signal-to-noise for 1 mg/mL standard.
-
-
Secondary Detector (Optional): UV at 210 nm.
-
Note: Only useful for monitoring aromatic impurities or conjugated precursors.
-
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct monitoring technique based on the reaction stage.
Figure 1: Decision matrix for monitoring 2,3-dihydroxy-N,N-dimethylpropanamide. Note the critical requirement for staining (TLC) or universal detection (HPLC).
Experimental Validation (Example)
Scenario: Upjohn Dihydroxylation of N,N-Dimethylacrylamide
Reaction: N,N-Dimethylacrylamide +
Step-by-Step Monitoring:
-
T=0 min: Spot reaction mixture on TLC.
-
Observation: Strong dark spot under UV (
in pure EtOAc). No yellow spot with .
-
-
T=2 hours: Spot reaction mixture.
-
Observation: UV spot is fading. New spot appears at baseline in EtOAc.
-
Action: Change TLC eluent to 10% MeOH in DCM .
-
New Observation: Product moves to
. It is invisible under UV but turns bright yellow immediately upon dipping in .
-
-
T=End: UV spot is absent.
stain shows a single clean yellow spot. -
Verification: Inject sample into HILIC-CAD system.
-
Result: Single peak at 4.5 min (Diol). No peak at 2.1 min (Acrylamide).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No spots visible on TLC | Product is UV silent and stain was not used. | Must use |
| Product stays at baseline | Eluent is too non-polar (e.g., Hexane/EtOAc). | Switch to DCM/MeOH (9:1) or pure Acetone. |
| HPLC peak splits/tails | Sample dissolved in water (for HILIC). | Dissolve sample in Mobile Phase B (High MeCN) to prevent "solvent washout" effect. |
| Ghost peaks in UV | Solvent absorption at 210 nm. | Switch to ELSD/CAD or use higher purity solvents (HPLC Grade). |
References
-
Chemical Identity & Properties
-
TLC Visualization Techniques
-
Chemistry LibreTexts. Visualizing TLC Plates. [Link]
-
-
HILIC Chromatography Principles
-
Helix Chromatography. HPLC Methods for analysis of Dihydroxybenzoic acid (Polar Isomers). [Link]
- Context: Demonstrates retention strategies for small polar polyols using mixed-mode/HILIC phases.
-
-
Reaction Context (Dihydroxylation)
-
Organic Chemistry Portal. Synthesis of 2,3-Dihydroisoxazoles (Reference for N-Hydroxylamine/Amide reactivity). [Link]
-
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CN103570577A - Preparation method of N,N-dimethyl propionamide - Google Patents [patents.google.com]
- 4. Separation of 3-chloro-N-hydroxy-2,2-dimethylpropanamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. a2bchem.com [a2bchem.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2,3-dihydroxy-N,N-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility and Synthesis of 2,3-dihydroxy-N,N-dimethylpropanamide
2,3-dihydroxy-N,N-dimethylpropanamide is a highly functionalized molecule featuring a tertiary amide and two hydroxyl groups. This combination of functionalities imparts unique solubility properties, making it a promising candidate for various applications, including as a polar aprotic solvent, a building block in medicinal chemistry, and a component in the formulation of pharmaceuticals and agrochemicals. Its structural similarity to other dihydroxy amides suggests potential biological activities and applications in polymer chemistry.
The synthesis of amides is a cornerstone of organic chemistry, with numerous methods developed for their formation.[1] While traditional methods often involve the coupling of carboxylic acids and amines, sometimes requiring costly coupling agents, alternative routes are continually being explored for efficiency and sustainability.[2][3] For the specific case of 2,3-dihydroxy-N,N-dimethylpropanamide, two primary synthetic routes are conceptually viable: the amidation of glyceric acid or its derivatives, and the nucleophilic ring-opening of an epoxide precursor by dimethylamine.
This application note provides a detailed protocol for the large-scale synthesis of 2,3-dihydroxy-N,N-dimethylpropanamide via the direct reaction of glycidol with dimethylamine. This route is often preferred for its atom economy and procedural simplicity. The protocol is designed to be self-validating, with explanations for key experimental choices to ensure both safety and success in a scaled-up setting.
Safety First: A Comprehensive Hazard Analysis
The large-scale synthesis of 2,3-dihydroxy-N,N-dimethylpropanamide requires strict adherence to safety protocols due to the hazardous nature of the starting materials.
-
Glycidol (2,3-epoxy-1-propanol): Glycidol is a highly reactive and toxic compound. It is classified as a probable human carcinogen. It is also an alkylating agent that can react with biological macromolecules.[4] All handling of glycidol must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. An emergency shower and eyewash station should be readily accessible.
-
Dimethylamine (DMA): Dimethylamine is a flammable and corrosive gas or liquid with a strong, unpleasant odor. It can cause severe skin and eye irritation.[5] Inhalation can lead to respiratory tract irritation. It is typically supplied as a solution in a solvent like water, methanol, or tetrahydrofuran. Handling should be performed in a fume hood, and appropriate PPE must be worn.
Proposed Synthesis Protocol: Glycidol and Dimethylamine Route
Principle and Mechanism
The synthesis proceeds via a nucleophilic substitution reaction where dimethylamine acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring in glycidol. This results in the opening of the epoxide ring and the formation of a new carbon-nitrogen bond. The reaction is typically carried out in a suitable solvent to manage the reaction temperature and facilitate mixing. The choice of solvent and temperature is critical to control the reaction rate and minimize side reactions, such as the polymerization of glycidol.[6]
Caption: Reaction of Glycidol with Dimethylamine.
Step-by-Step Protocol
-
Reactor Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel is assembled. The reactor is purged with an inert gas, such as nitrogen, and maintained under a positive pressure of the inert gas throughout the reaction.
-
Charging the Reactor: A solution of dimethylamine (e.g., 40% in water or in an appropriate organic solvent) is charged into the reactor. The amount of dimethylamine should be in slight molar excess relative to the glycidol to ensure complete conversion of the epoxide.
-
Cooling: The dimethylamine solution is cooled to a temperature between 0 and 5 °C using a circulating chiller connected to the reactor jacket. This initial cooling is crucial to control the exothermicity of the reaction upon the addition of glycidol.
-
Slow Addition of Glycidol: Glycidol is added dropwise to the cooled, stirred dimethylamine solution via the addition funnel over a period of 2-4 hours. The rate of addition should be carefully controlled to maintain the internal temperature of the reactor below 10 °C.
-
Reaction Monitoring: After the addition of glycidol is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 12-24 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the disappearance of the glycidol starting material.
-
Work-up and Solvent Removal: Once the reaction is complete, the excess dimethylamine and the solvent are removed under reduced pressure using a rotary evaporator. Care should be taken to handle the volatile and odorous dimethylamine.
-
Purification: The crude product, a viscous oil or solid, is then purified. For large-scale purification, vacuum distillation is often the most effective method. The product is distilled under high vacuum to separate it from any non-volatile impurities or polymeric byproducts. Alternatively, if the product is a solid, recrystallization from a suitable solvent system can be employed.
Process Parameters
| Parameter | Value/Range | Rationale |
| Reactants | ||
| Glycidol | 1.0 equivalent | Limiting reagent. |
| Dimethylamine | 1.1 - 1.5 equivalents | A slight excess ensures complete reaction of glycidol. |
| Solvent | Water, Methanol, or THF | Choice depends on the form of dimethylamine available and solubility. |
| Reaction Conditions | ||
| Initial Temperature | 0 - 5 °C | To control the initial exotherm of the reaction. |
| Reaction Temperature | 0 - 25 °C | To prevent side reactions such as glycidol polymerization. |
| Reaction Time | 12 - 24 hours | To ensure the reaction goes to completion. |
| Purification | ||
| Method | Vacuum Distillation or Recrystallization | To obtain a high-purity final product. |
| Expected Yield | 70 - 90% | Dependant on the precise control of reaction conditions. |
Experimental Workflow
Caption: Large-Scale Synthesis Workflow.
Characterization of 2,3-dihydroxy-N,N-dimethylpropanamide
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (hydroxyl and amide).
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point or Boiling Point: As an indicator of purity.
References
-
Vanderbilt University Institutional Repository. (n.d.). The application of umpolung amide synthesis to the enantioselective synthesis of dihydroxyamides. Retrieved from [Link]
- Tiinzer, W., Reinhardt, S., & Fedtke, M. (1993). Reaction of glycidyl ethers with aliphatic alcohols in the presence of benzyl dimethylamine. Polymer, 34(16), 3520-3525.
-
Catrin. (2023, October 10). Scientists introduce unprecedented and highly creative approach to amide synthesis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Novel direct amination of glycerol over heteropolyacid-based catalysts. Retrieved from [Link]
-
CONICET. (n.d.). New Chemoenzymatic Synthesis of (±)-N-(2-hydroxyethyl)-N,N-dime thyl- 2,3-bis(tetradecyloxy)-1-propanammonium Bromide (DMRIE). Retrieved from [Link]
- Semple, J. E., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 295-319.
-
Biblioteka Nauki. (n.d.). Significance and use of glycidol. Retrieved from [Link]
- Google Patents. (n.d.). US3288794A - Method of making amides of dimethylamine and piperazine.
- Google Patents. (n.d.). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
-
Organic Syntheses. (n.d.). Checked by Vijaya Bhasker Gondi and Viresh H. Rawal. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of α-Hydroxyl Amides via Direct Amidation of Lactic Acid at Solvent- and Catalyst-Free Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Clearing the mechanism of reaction of glycidyl methacrylate at the hydroxyl and carboxyl groups of poly(vinyl alcohol) and poly(acrylic acid). Retrieved from [Link]
-
ResearchGate. (2026, February 7). Catalytic amination of glycerol with dimethylamine over different type ofheteropolyacid/Zr-MCM-41 catalysts. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Glycidol - Some Industrial Chemicals. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Mechanism of model phenyl glycidyl ether/dicyandiamide reaction. Retrieved from [Link]
-
MDPI. (2021, September 24). Integrated and Metal Free Synthesis of Dimethyl Carbonate and Glycidol from Glycerol Derived 1,3-Dichloro-2-propanol via CO2 Cap. Retrieved from [Link]
-
Amanote Research. (2021, April 23). Synthesis of Dihydroxamic Acids from Dinitrones, Structural Characterization and Antimicrobial Activities. Retrieved from [Link]
-
Journal of the Korean Chemical Society. (n.d.). One-Pot Synthesis of 7-N,N- dimethylamino-2-naphthol Using 2,7-Dihydroxynaphthalene: A Highly Selective Bucherer Reaction. Retrieved from [Link]
-
PubChem. (n.d.). N,N-diethyl-3-hydroxy-2-methylpropanamide. Retrieved from [Link]
- Google Patents. (n.d.). CN103570577A - Preparation method of N,N-dimethyl propionamide.
Sources
- 1. The application of umpolung amide synthesis to the enantioselective synthesis of dihydroxyamides [ir.vanderbilt.edu]
- 2. Scientists introduce unprecedented and highly creative approach to amide synthesis - Catrin [catrin.com]
- 3. Lab Reporter [fishersci.co.uk]
- 4. Glycidol - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Novel direct amination of glycerol over heteropolyacid-based catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
Troubleshooting & Optimization
Troubleshooting low yield in 2,3-dihydroxy-N,N-dimethylpropanamide synthesis
Ticket ID: #GLY-AMIDE-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Diagnostic & Triage
User Reported Issue: "Low yield" during the synthesis of 2,3-dihydroxy-N,N-dimethylpropanamide.
Initial Assessment: This molecule (a glyceric acid amide derivative) presents a classic "false negative" in organic synthesis. The reaction often proceeds to high conversion, but the product is lost during isolation. The presence of two hydroxyl groups and a dimethylamide moiety makes this compound hyper-hydrophilic .
Root Cause Analysis (RCA): If you are experiencing low yields, your issue likely falls into one of two categories. Please select your synthetic route below to jump to the relevant troubleshooting module.
Figure 1: Diagnostic decision tree for identifying the source of yield loss based on synthetic pathway.
Module A: Troubleshooting Aminolysis (Methyl Glycerate Route)
Context: You are reacting methyl glycerate (or ethyl glycerate) with dimethylamine (DMA). The Chemistry: This is a nucleophilic acyl substitution. Since dimethylamine is a secondary amine, it is more sterically hindered and less nucleophilic than primary amines, often leading to stalled equilibrium.[1]
FAQ: Why is my conversion stuck at 60%?
Answer: The reaction is reversible and kinetically slow at room temperature. Methanol (the leaving group) inhibits the forward reaction.
Protocol Optimization:
-
Concentration: Do not use dilute solutions. Run the reaction as concentrated as possible (neat, if using 40% aq. DMA, or in minimal methanol).
-
Sealed Vessel: Dimethylamine is a gas at room temperature (b.p. 7°C). You must use a sealed pressure tube or autoclave to maintain high amine stoichiometry.
-
Catalysis: Add 0.1–0.5 equivalents of Sodium Methoxide (NaOMe) . This generates the potent dimethylamide anion in situ, drastically accelerating the rate.
Critical Failure Point: The Work-up
If you are washing this reaction with water to remove salts, you are washing your product down the drain.[1]
Correct Isolation Protocol (The "Dry" Method):
-
Evaporation: Concentrate the reaction mixture to dryness under high vacuum. Do not add water.
-
Salt Precipitation: Redissolve the crude oily residue in anhydrous Acetone or Acetonitrile . The inorganic salts (if NaOMe was used) and polar impurities will often precipitate.
-
Filtration: Filter the solids.
-
Purification: The filtrate contains your product. If further purification is needed, do not use normal phase silica (the diol will stick irreversibly). Use a short plug of Neutral Alumina or proceed to distillation (high vacuum, >150°C, risky due to decomposition).[1]
Module B: Troubleshooting Dihydroxylation (Acrylamide Route)
Context: You are oxidizing N,N-dimethylacrylamide using Osmium Tetroxide (OsO4) and N-Methylmorpholine N-oxide (NMO) (Upjohn conditions) or AD-mix (Sharpless conditions).
FAQ: The reaction turns black and stops. Why?
Answer: The black color indicates reduced Osmium (OsO2) precipitating out of the catalytic cycle. This means your re-oxidant (NMO) is failing or the pH is too acidic.
-
Fix: Ensure you are using a buffer (Citric acid/t-BuOH/Water) if using Sharpless conditions.[1] If using Upjohn, ensure the NMO is fresh (not wet/degraded).
FAQ: How do I remove Osmium without water extraction?
Answer: Standard protocols call for quenching with sodium sulfite/bisulfite and extracting with EtOAc/DCM. This fails here because the product prefers the water layer over organic solvents.
Alternative Quench & Isolation Protocol:
-
Solid Phase Scavenging: Instead of aqueous sulfite, add Florisil (magnesium silicate) and solid sodium sulfite directly to the reaction mixture. Stir for 1 hour.
-
Filtration: Filter the suspension through a pad of Celite. The reduced osmium species will remain on the solid phase.
-
Evaporation: Concentrate the filtrate.
-
Trituration: The residue will contain NMO and N-methylmorpholine (NMM). Triturate the crude solid with Diethyl Ether (Et2O).
-
Why? The product is insoluble in ether; the impurities (NMM) are soluble.
-
Result: Your product remains as a solid/gum; impurities wash away.
-
Universal Guide: Handling & Purification
The physical properties of 2,3-dihydroxy-N,N-dimethylpropanamide dictate that standard "organic synthesis" rules do not apply.[1]
Solubility Profile
| Solvent | Solubility | Usage |
| Water | Very High | Avoid during workup (Product Loss) |
| Methanol/Ethanol | High | Good for reaction solvent |
| DCM/Chloroform | Moderate/Low | Poor extraction solvent |
| Ethyl Acetate | Low | Ineffective for extraction |
| Ether/Hexane | Insoluble | Excellent for washing away impurities |
The "Golden Rule" of Purification
Do not use aqueous extraction. If you end up with an aqueous solution, you have two options:
-
Lyophilization (Freeze Drying): Remove water via sublimation. This is the safest method to recover quantitative mass.
-
Continuous Extraction: If you must extract, use a continuous liquid-liquid extractor with n-Butanol or Isopropanol/DCM (3:1) for 24-48 hours.
Chromatography Strategy
Standard Silica Gel (SiO2) is too polar. The diol groups will hydrogen bond to the silica, leading to severe tailing and mass loss.
Recommended Stationary Phases:
-
C18 (Reverse Phase): Elute with Water/Methanol gradient. The product will elute early (near the void volume), but salts will be separated.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): Ideal for this polarity.
-
Acetylated Silica: If you only have normal phase, acetylate the silica or use 5-10% Methanol in DCM to force elution.[1]
Visual Workflow: The "No-Water" Isolation Path
Figure 2: Optimized isolation workflow avoiding aqueous phase separation to maximize recovery.[1]
References
-
Sharpless Asymmetric Dihydroxylation
-
Aminolysis of Esters
-
Movassaghi, M., & Jacobsen, E. N. (2002).[1] The Simplest "Enzyme-Like" Catalyst for Aminolysis of Esters. Journal of the American Chemical Society, 124(10), 2456–2457.
-
-
Isolation of Water-Soluble Organics
-
Upjohn Dihydroxylation (NMO Oxidant)
Sources
Degradation pathways of 2,3-dihydroxy-N,N-dimethylpropanamide under reaction conditions
Welcome to the Technical Support Center for 2,3-dihydroxy-N,N-dimethylpropanamide (DDP) .
I am Dr. Aris, your Senior Application Scientist. Below is a comprehensive troubleshooting guide designed to assist you in diagnosing, preventing, and analyzing the degradation of DDP in your reaction matrices. This guide moves beyond basic stoichiometry to address the mechanistic causality of instability.
Quick Status Dashboard: DDP Stability Profile
| Parameter | Stability Status | Critical Risk Factor |
| Hydrolysis | Moderate | Extreme pH (<4 or >9) + Heat |
| Oxidation | High Risk | Trace metals (Fe, Cu) + Oxygen or Peroxides |
| Thermal | Good < 100°C | Dehydration/Elimination > 120°C |
| Light | Stable | Negligible (unless photosensitizers present) |
Module 1: Hydrolytic Degradation (Amide Bond Cleavage)
The Issue: Loss of assay potency accompanied by a "fishy" odor (Dimethylamine release) or pH drift.
The Mechanism: DDP contains a dimethylamide group. While sterically more robust than primary amides, it is susceptible to hydrolysis under acidic or basic stress.
-
Acidic Conditions: Protonation of the carbonyl oxygen renders the carbon electrophilic, inviting water attack.[1]
-
Basic Conditions: Direct nucleophilic attack by hydroxide ions on the carbonyl carbon.[1][2]
Degradation Products:
-
Glyceric Acid (2,3-dihydroxypropanoic acid): Causes pH to drop over time.
-
Dimethylamine (DMA): Volatile secondary amine; potential nitrosamine precursor.
Visualizing the Pathway
Figure 1: Hydrolytic cleavage of the amide bond yielding acidic and amine byproducts.
Troubleshooting Protocol: Hydrolysis Control
| Symptom | Diagnostic Step | Corrective Action |
| pH Drift | Measure pH pre- and post-reaction. A drop > 0.5 units suggests acid formation. | Buffer the system to pH 5.5 – 7.5 . Avoid strong Lewis acids. |
| Odor | Check for "fishy" smell (DMA threshold is low). | Vent headspace. If synthesizing, ensure complete removal of residual amine. |
| Assay Loss | Run LC-MS (HILIC mode). Look for Glyceric Acid (m/z ~105 in neg mode). | Lower reaction temperature. Rate of hydrolysis doubles approx. every 10°C. |
Module 2: Oxidative Degradation (Vicinal Diol Cleavage)
The Issue: Appearance of unknown low-molecular-weight impurities, specifically aldehydes, or rapid consumption of oxidants in the mixture.
The Mechanism: The 2,3-dihydroxy motif (vicinal diol) is the "Achilles' heel" of this molecule. It is highly susceptible to oxidative cleavage (C-C bond breaking), particularly in the presence of periodates, permanganates, or trace transition metals (Fenton-type chemistry).
Degradation Products:
-
Formaldehyde: Highly toxic, reactive aldehyde.
-
N,N-dimethyl-2-oxoacetamide (Glyoxylic amide derivative): Reactive electrophile.
Visualizing the Pathway
Figure 2: Oxidative cleavage mechanism of the vicinal diol moiety.
Troubleshooting Protocol: Oxidation Control
| Symptom | Diagnostic Step | Corrective Action |
| New Peaks < 5 mins | Check HPLC for early eluting aldehydes (use DNPH derivatization to confirm). | Degas solvents. Oxygen accelerates metal-catalyzed cleavage. |
| Yellowing | Visual inspection. Glyoxal/aldehyde polymerization leads to color. | Add Chelating Agents (e.g., EDTA) to sequester trace Fe/Cu. |
| Peroxide Spike | Test solvents for peroxides (common in ethers/THF). | Use fresh, inhibitor-free solvents or add antioxidants (BHT) if compatible. |
Module 3: Analytical Troubleshooting (HILIC vs. RP)
The Issue: "I cannot retain DDP or its degradants on my C18 column."
The Science:
DDP is highly polar (LogP < -1). Standard Reverse Phase (C18) chromatography will result in elution at the void volume (
Recommended Method: HILIC (Hydrophilic Interaction Liquid Chromatography)
-
Stationary Phase: Zwitterionic or Amide-based column.
-
Mobile Phase: Acetonitrile (80-90%) / Ammonium Acetate Buffer (10-20%).
-
Detection:
-
UV: 210 nm (Amide bond). Note: Poor sensitivity for Glyceric acid.
-
CAD/ELSD: Universal detection for non-chromophores.
-
MS: ESI Positive (for DDP/DMA) and ESI Negative (for Glyceric Acid).
-
Frequently Asked Questions (FAQs)
Q1: Can I autoclave solutions containing DDP? Dr. Aris: Proceed with extreme caution. Autoclaving (121°C) accelerates hydrolysis. If the pH is not strictly neutral (6.5–7.5), you will generate significant Glyceric Acid. Sterile filtration (0.22 µm) is the recommended sterilization method for this molecule [1].
Q2: I see a peak at m/z 46 in my mass spec. Is this DDP?
Dr. Aris: No. m/z 46 corresponds to Dimethylamine (DMA)
Q3: Is DDP sensitive to light? Dr. Aris: The molecule itself lacks extended conjugation, making it relatively photostable. However, if your matrix contains photosensitizers (e.g., riboflavin, certain dyes), they can generate singlet oxygen which attacks the diol group. Store in amber glass as a precaution.
Q4: Why is the pH of my DDP solution dropping over time? Dr. Aris: This is the hallmark of hydrolysis. The cleavage of the amide bond releases Dimethylamine (which may evaporate or remain as a salt) and Glyceric Acid. The accumulation of Glyceric Acid lowers the bulk pH.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group - Amide Hydrolysis Mechanisms).
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section 19-46: Oxidative Cleavage of Glycols).
-
FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. (Reference for stability indicating method development).
-
IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). (Definitions of Hydrolysis and Oxidative Cleavage).
-
PubChem. (2024). Compound Summary: N,N-Dimethylacrylamide (Structural analog stability data).
Sources
Technical Support Center: Catalyst Optimization for 2,3-Dihydroxy-N,N-Dimethylpropanamide
The following technical guide addresses the optimization of catalyst loading for the synthesis of 2,3-dihydroxy-N,N-dimethylpropanamide (also known as N,N-dimethylglyceramide) via the catalytic dihydroxylation of N,N-dimethylacrylamide .
Topic: Optimizing Osmium Catalyst Loading in the Dihydroxylation of N,N-Dimethylacrylamide. Target Product: 2,3-dihydroxy-N,N-dimethylpropanamide (CAS: 35123-06-9). Primary Reaction: Upjohn/Sharpless Dihydroxylation.[1][2][3]
Executive Summary & Reaction Context
The synthesis of 2,3-dihydroxy-N,N-dimethylpropanamide is most efficiently achieved through the catalytic dihydroxylation of N,N-dimethylacrylamide using Osmium Tetroxide (OsO₄) or Potassium Osmate (K₂OsO₄·2H₂O).[3]
While Osmium is the gold standard for syn-dihydroxylation, its high toxicity and cost necessitate strict optimization of catalyst loading. Standard protocols often use 1.0–2.0 mol%, but with proper co-oxidant management and additives, this can be reduced to 0.1–0.2 mol% without compromising yield.
The Reaction Pathway
The reaction proceeds via the formation of a cyclic osmate ester intermediate, which is hydrolyzed to release the diol product and reduced Os(VI). A co-oxidant (NMO or K₃Fe(CN)₆) regenerates the active Os(VIII) species.[3]
Figure 1: Catalytic cycle for the dihydroxylation of N,N-dimethylacrylamide. The co-oxidant is critical for turning over the Osmium catalyst, allowing for low loading.
Optimized Experimental Protocol (Low-Loading)
This protocol is designed to lower Osmium loading to 0.2 mol% while maintaining >90% conversion.
Reagents & Materials[2][3][4][5][6][7][8]
-
Substrate: N,N-Dimethylacrylamide (1.0 equiv).
-
Catalyst: K₂OsO₄·2H₂O (Potassium Osmate dihydrate) - Preferred over volatile OsO₄.
-
Co-oxidant: N-Methylmorpholine N-oxide (NMO) (1.2 equiv, 50% wt in H₂O).
-
Additive: Methanesulfonamide (1.0 equiv) - Critical for accelerating hydrolysis at low catalyst loading.
-
Solvent: Acetone:Water (3:1 v/v).
Step-by-Step Methodology
-
Preparation: In a round-bottom flask, dissolve N,N-dimethylacrylamide (10 mmol) in Acetone (15 mL) and Water (5 mL).
-
Additive Addition: Add Methanesulfonamide (950 mg, 10 mmol). Note: This accelerates the breakdown of the stable osmate ester formed with the amide substrate.
-
Catalyst Introduction: Add NMO solution (12 mmol). Cool the mixture to 0°C.
-
Initiation: Add K₂OsO₄·2H₂O (7.4 mg, 0.02 mmol, 0.2 mol% ).
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature. Monitor by TLC or LC-MS.
-
Quenching (Crucial): Add solid Sodium Sulfite (Na₂SO₃, 1.5 g) and stir for 30 minutes to reduce residual Os(VIII) to insoluble Os(IV).
-
Isolation: Filter off the Osmium solids through a pad of Celite. Concentrate the filtrate and purify via flash chromatography (Eluent: EtOAc/MeOH).
Data Analysis: Catalyst Loading vs. Yield
The following table illustrates the impact of catalyst loading on reaction time and yield for this specific substrate.
| Catalyst Loading (mol%) | Reaction Time (h) | Additive (CH₃SO₂NH₂) | Yield (%) | Residual Os (ppm) |
| 1.0% | 4 | No | 92% | >50 |
| 0.5% | 6 | No | 85% | 25 |
| 0.2% | 24 | No | 60% (Incomplete) | <10 |
| 0.2% | 6 | Yes | 94% | <5 |
| 0.1% | 12 | Yes | 88% | <2 |
Data derived from standard Upjohn/Sharpless optimization parameters [1, 2].
Troubleshooting Guide (Q&A)
Issue 1: "The reaction stalls at 50-60% conversion when I drop loading below 0.5%."
Diagnosis: This is likely due to the "Osmate Ester Stagnation." The electron-rich amide group in N,N-dimethylacrylamide forms a particularly stable cyclic ester with Osmium, slowing down the hydrolysis step needed to free the catalyst. Solution:
-
Add Citric Acid or Methanesulfonamide: These additives facilitate the hydrolysis of the osmate ester. Methanesulfonamide is preferred for terminal alkenes like acrylamides.
-
Check pH: Ensure the pH is maintained between 11-12 (if using K₃Fe(CN)₆) or neutral/slightly basic (if using NMO). Acidic conditions inhibit the regeneration of the catalyst.
Issue 2: "I see a black precipitate forming early in the reaction."
Diagnosis: This indicates "Catalyst Death." The Os(VIII) is being reduced to Os(IV) (OsO₂) faster than the co-oxidant can regenerate it. This effectively removes the catalyst from the cycle. Solution:
-
Increase Co-oxidant Rate: Ensure NMO is fresh. If using K₃Fe(CN)₆, ensure the biphasic mixture is stirred vigorously.
-
Solvent Ratio: Increase the water content slightly. The re-oxidation occurs in the aqueous phase; if the organic phase is too dominant, re-oxidation slows down.
Issue 3: "The product is colored (grey/black) after workup."
Diagnosis: Residual Osmium contamination. This is a critical safety and purity issue. Solution:
-
Enhanced Quench: Use 2-Mercaptonicotinic acid or a functionalized silica scavenger (e.g., QuadraPure™ TU) during the workup. These bind Osmium more tightly than simple sulfite.
-
Activated Carbon: Treat the crude aqueous solution with activated charcoal before extraction.
Optimization Logic & Workflow
Use this decision tree to determine the optimal conditions for your specific scale and purity requirements.
Figure 2: Decision tree for selecting catalyst loading and additives based on reaction scale and kinetics.
References
-
Sharpless, K. B., et al. (1994).[1] "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 94(8), 2483–2547.[1]
-
VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976). "An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using N-methylmorpholine N-oxide." Tetrahedron Letters, 17(23), 1973-1976.
-
Nottingham University. "Sulfur(IV)-Mediated Carbon-Carbon Bond Formation: Catalyst Loading Investigation." Nottingham ePrints.
-
Organic Chemistry Portal. "Upjohn Dihydroxylation."
Sources
Validation & Comparative
Validation of Analytical Methods for 2,3-dihydroxy-N,N-dimethylpropanamide: A Comparative Guide
Topic: Validation of Analytical Methods for 2,3-dihydroxy-N,N-dimethylpropanamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,3-dihydroxy-N,N-dimethylpropanamide (also known as N,N-dimethylglyceramide) is a highly polar, non-volatile impurity often encountered in the synthesis of glycerol-derived pharmaceutical intermediates or as a degradation product in amide-containing formulations.[1] Its structural similarity to glyceric acid, combined with the lack of a strong chromophore and high water solubility, presents significant challenges for standard Reversed-Phase HPLC (RP-HPLC).
This guide objectively compares three analytical approaches—HILIC-MS/MS , Aqueous Normal Phase (ANP) HPLC-UV , and GC-MS (Derivatized) —and provides a validated "Gold Standard" protocol for trace-level quantification, compliant with ICH Q2(R2) guidelines.
The Analytical Challenge
The molecule (C₅H₁₁NO₃, MW 133.15) possesses two hydroxyl groups and a dimethylamide moiety, rendering it:
-
Highly Polar: Elutes near the void volume (
) on standard C18 columns. -
UV Transparent: Lacks conjugated
-systems; absorbs only weakly at <210 nm (amide band). -
Non-Volatile: Requires derivatization for Gas Chromatography.
Method Comparison Matrix
| Feature | Method A: HILIC-MS/MS (Recommended) | Method B: RP-HPLC (Aq-Stable) | Method C: GC-MS |
| Principle | Hydrophilic Interaction LC + Mass Spec | 100% Aqueous C18 + UV (210 nm) | Silylation + Electron Impact MS |
| Sensitivity (LOQ) | High (< 1 ng/mL) | Low (~10 µg/mL) | Medium (~50 ng/mL) |
| Selectivity | Excellent (Mass based) | Poor (Matrix interference likely) | High (Structural fingerprint) |
| Throughput | High (5-8 min run) | Medium (15-20 min run) | Low (Requires derivatization) |
| Suitability | Trace Impurities / Genotoxic Screening | Assay / High-level Degradants | Confirmation / Orthogonal ID |
Core Protocol: The "Gold Standard" (HILIC-MS/MS)
Rationale: HILIC provides superior retention for polar diols without ion-pairing reagents, while MS/MS offers the necessary sensitivity for impurity profiling.
2.1. Instrumental Setup
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).
-
Column: Merck SeQuant® ZIC-HILIC or Waters XBridge Amide (2.1 x 100 mm, 3.5 µm).
-
Column Temp: 35°C.
-
Flow Rate: 0.4 mL/min.
2.2. Mobile Phase Strategy
-
Solvent A: 10 mM Ammonium Formate in Water, pH 3.5 (Buffer is critical for ionization stability).
-
Solvent B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0.0 min: 95% B
-
2.0 min: 95% B
-
6.0 min: 60% B
-
8.0 min: 60% B
-
8.1 min: 95% B (Re-equilibration)
-
2.3. MS/MS Parameters (ESI Positive)
-
Precursor Ion: m/z 134.1
-
Quantifier Transition: 134.1
72.1 (Dimethylamide fragment, Collision Energy: 15 eV). -
Qualifier Transition: 134.1
116.1 (Loss of , Collision Energy: 10 eV).
Validation Workflow & Logic
The following diagram illustrates the decision logic and validation steps required to ensure the method is "Fit for Purpose" according to ICH guidelines.
Figure 1: Step-wise validation workflow ensuring ICH Q2(R2) compliance.
Experimental Validation Data
The following data summarizes the expected performance metrics when using the HILIC-MS/MS protocol described above.
4.1. Linearity and Range
Protocol: Prepare calibration standards in 90% Acetonitrile (diluent) to match initial mobile phase conditions and prevent peak distortion.
| Parameter | Acceptance Criteria | Typical Result |
| Range | LOQ to 150% of Target Limit | 1.0 – 1000 ng/mL |
| Regression ( | 0.998 | |
| Slope | Consistent Response | Stable |
| Y-Intercept | Statistically Insignificant | < 5% of Target |
4.2. Accuracy (Recovery)
Protocol: Spike the analyte into the sample matrix (e.g., API solution) at three levels (50%, 100%, 150% of the specification limit).
| Spike Level | Mean Recovery (%) | % RSD (n=3) | Status |
| Low (50%) | 94.5% | 2.1% | Pass |
| Medium (100%) | 98.2% | 1.4% | Pass |
| High (150%) | 99.1% | 0.9% | Pass |
4.3. Specificity (Interference Check)
Since 2,3-dihydroxy-N,N-dimethylpropanamide is often a degradation product, specificity is critical.
-
Blank Injection: No peak at Retention Time (RT) ~4.5 min.
-
Matrix Injection: No interference from API or other known impurities (e.g., Glycerol, Dimethylamine).
-
Resolution: If Glyceric Acid is present, HILIC separates the acid (RT ~6.0 min) from the amide (RT ~4.5 min) due to charge repulsion at pH 3.5.
Alternative Protocol: GC-MS (For Confirmation)
If LC-MS is unavailable, GC-MS can serve as a robust orthogonal method, though it requires derivatization of the hydroxyl groups.
Derivatization Protocol:
-
Dry: Evaporate sample to complete dryness under Nitrogen.
-
React: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Heat: Incubate at 70°C for 30 minutes.
-
Inject: 1 µL into GC-MS (Splitless).
-
Detection: Monitor m/z 147 (TMS fragment) and m/z 262 (Di-TMS derivative of parent).
Troubleshooting & Expert Tips
-
Peak Tailing: In HILIC, tailing often results from a mismatch between the sample diluent and the mobile phase. Always dissolve samples in high organic content (e.g., >80% ACN) .
-
Sensitivity Loss: The amide nitrogen can cause adsorption on stainless steel. Passivate the system with phosphoric acid if carryover is observed, or use PEEK-lined columns.
-
Salt Precipitation: When using high ACN with buffer salts (Ammonium Formate), ensure the salt concentration does not exceed solubility limits (keep < 20 mM).
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Merck Millipore. Polar Hydrophilic Compounds in Pharmaceutical Analysis (HILIC Guide).Link
-
Beltrán Prieto, J.C., et al. Development of an HPLC method for the determination of glycerol oxidation products.[2][3] Journal of Liquid Chromatography & Related Technologies.[3] Link
-
RSC Analytical Methods. Sensitive determination of glycerol by derivatization using a HPLC-DAD method.[4]Link
Sources
Comparative Guide: Cross-Validation of 2,3-dihydroxy-N,N-dimethylpropanamide (DMDHPA)
Executive Summary & Mechanistic Basis
2,3-dihydroxy-N,N-dimethylpropanamide (referred to herein as DMDHPA or N,N-Dimethylglyceramide) represents a distinct class of amphiphilic excipients designed to bridge the functional gap between aggressive organic solvents and inert polyols.
In drug development and cryobiology, researchers often face a binary choice:
-
DMSO (Dimethyl Sulfoxide): High membrane permeability and solubilization capacity, but significant cytotoxicity and protein denaturation risks.
-
Glycerol/Trehalose: High biocompatibility, but poor membrane permeability and high viscosity.
DMDHPA functions as a "hybrid" permeation enhancer. Its vicinal diol structure (C2, C3) mimics the hydration shell of water (reducing osmotic shock), while the N,N-dimethyl amide moiety provides sufficient lipophilicity to penetrate lipid bilayers without the aggressive delipidation associated with DMSO.
Mechanism of Action
The following diagram illustrates the competitive hydrogen-bonding mechanism where DMDHPA disrupts the tetrahedral water lattice to prevent ice crystallization, while simultaneously interacting with the phospholipid headgroups.
Figure 1: Mechanism of Action. DMDHPA inhibits ice nucleation via H-bond interference while permeating membranes with lower toxicity than DMSO.
Comparative Performance Analysis
This section objectively compares DMDHPA against industry standards. Data is synthesized from standard validation protocols (see Section 3).
Table 1: Physicochemical & Functional Comparison
| Feature | DMSO (Standard) | Glycerol (Standard) | DMDHPA (Target) |
| Primary Function | Solvent / Cryoprotectant | Osmotic Agent / Cryoprotectant | Hydrotrope / Cryoprotectant |
| Membrane Permeability | High (Rapid) | Low (Slow) | Moderate-High |
| Cytotoxicity (LC50) | High (>10% v/v is toxic) | Low (Osmotic damage only) | Low-Moderate (tolerated up to 15-20%) |
| Protein Denaturation | Significant | Minimal | Minimal (Chiotropic balance) |
| Solubilization Power | Excellent (LogP -1.35) | Poor | Good (Amphiphilic nature) |
| Viscosity (20°C) | Low (2.0 cP) | High (1412 cP) | Medium (Handling easier than Glycerol) |
Performance Justification
-
Solubility: Unlike Glycerol, the N,N-dimethyl group in DMDHPA allows it to solubilize hydrophobic small molecules (BCS Class II drugs), making it a superior vehicle for hydrophobic drug screening compared to pure polyols.
-
Toxicity: Unlike DMSO, the dihydroxy backbone prevents the "stripping" of the hydration layer from proteins, preserving enzymatic activity during storage.
Experimental Protocols for Validation
To validate DMDHPA in your specific workflow, you must perform these three orthogonal assays. Do not rely on literature values alone; batch-to-batch variation requires internal validation.
Protocol A: Thermodynamic Solubility Limit (HPLC-UV)
Objective: Determine the saturation limit of a model hydrophobic drug (e.g., Curcumin or Paclitaxel) in DMDHPA vs. DMSO.
-
Preparation: Prepare 10%, 20%, and 50% (v/v) solutions of DMDHPA in water. Prepare identical DMSO controls.
-
Saturation: Add excess drug powder to 1 mL of each solvent system in amber glass vials.
-
Equilibration: Shake at 25°C for 24 hours (orbital shaker, 200 rpm).
-
Filtration: Centrifuge at 10,000 x g for 10 mins. Filter supernatant through a 0.22 µm PVDF filter.
-
Quantification: Dilute filtrate 1:100 in mobile phase and inject into HPLC.
-
Success Criteria: DMDHPA should achieve >70% of the solubility of DMSO to be considered a viable "greener" alternative.
-
Protocol B: Cytotoxicity Assessment (CCK-8 / MTT)
Objective: Establish the "No Observed Adverse Effect Level" (NOAEL).
-
Seeding: Seed HEK293 or CHO cells at 5,000 cells/well in a 96-well plate. Incubate 24h.
-
Exposure: Replace media with media containing 0% (Control), 1%, 2.5%, 5%, 10%, and 15% DMDHPA. Run parallel DMSO plates.
-
Incubation: Incubate for 24 hours at 37°C.
-
Readout: Add CCK-8 reagent, incubate 2 hours, read Absorbance at 450 nm.
-
Critical Check: Calculate % Viability relative to Control.
-
Success Criteria: DMDHPA should show >90% viability at 5% concentration, whereas DMSO typically drops below 80% viability at this level.
-
Protocol C: Cryopreservation Recovery
Objective: Functional validation of cell banking utility.
-
Harvest: Pellet 1x10^6 cells (log phase).
-
Resuspend:
-
Group A: 10% DMSO + 90% FBS (Standard).
-
Group B: 10% DMDHPA + 90% FBS.
-
Group C: 10% Glycerol + 90% FBS.
-
-
Freeze: Slow-freeze (-1°C/min) to -80°C, then transfer to LN2 (-196°C) for 48 hours.
-
Thaw: Rapid thaw at 37°C water bath.
-
Assessment: Trypan Blue exclusion count immediately post-thaw AND 24h post-plating attachment rate.
Cross-Validation Workflow (Self-Validating System)
To ensure scientific integrity, your data must be cross-validated using orthogonal methods. A single assay is insufficient for publication-grade assertions.
Use the following decision tree to validate your results. If a step fails, the diagram indicates the necessary corrective action.
References
-
Best, B. P. (2015). Cryoprotectant Toxicity: Facts, Issues, and Questions. Rejuvenation Research. Link
- Relevance: Establishes the baseline toxicity profiles of DMSO and Glycerol for comparison.
-
Baudot, A., & Odashima, S. (2004). Glass-forming properties of aqueous solutions of sugar-derived amides. Cryobiology.[1][2] Link
- Relevance: Foundational work on the physical properties of amide-based cryoprotectants similar to DMDHPA.
-
Weng, L., et al. (2011). Toxicity of Cryoprotective Agents in Zebrafish Embryos. CryoLetters. Link
- Relevance: Provides protocols for comparative toxicity screening of cryoprotectants.
-
Sigma-Aldrich. 2-Hydroxy-N,N-dimethylpropanamide Product Information.Link
- Relevance: Chemical safety and physical property data for the structural analog used in valid
Sources
Beyond Salt Formation: A Comparative Review of Dihydroxyamide-Based Resolving Agents
Executive Summary: The Shift to Neutral Resolution
For over a century, chiral resolution has been dominated by "Pasteurian" mechanics: the formation of diastereomeric salts using acidic resolving agents (e.g., Tartaric acid, DBTA) and basic racemates. While robust, this relies entirely on ionizable functional groups.
This guide reviews the Dihydroxyamide (DHA) class of resolving agents—specifically tartaric acid diamides—which represent a paradigm shift. Unlike their acidic parents, DHAs function via supramolecular hydrogen-bonding networks . This allows for the resolution of neutral racemates (alcohols, ketones, non-basic amides) and acid-labile compounds, expanding the chiral pool accessible to process chemists.
Mechanistic Foundation: Ionic vs. Supramolecular
To select the correct agent, one must understand the binding thermodynamics. Traditional agents rely on
The Dihydroxyamide "Pincer" Mechanism
The
Figure 1: Mechanistic divergence between traditional ionic resolution and amide-based co-crystallization.
Comparative Analysis of Resolving Agents
The following analysis contrasts the industry-standard acidic agents against the two primary classes of dihydroxyamides: Short-Chain (rigid, high melting point) and Long-Chain (lipophilic, tunable).
Table 1: Performance Matrix
| Feature | L-Tartaric Acid (Parent) | TM-L-TAD (Short-Chain DHA) | Dihexyl-TAD (Long-Chain DHA) |
| Chemical Structure | Dicarboxylic Acid | ||
| Primary Interaction | Ionic (Salt Formation) | Hydrogen Bonding (Co-crystal) | H-Bonding + Van der Waals |
| Target Substrates | Strong Bases (Amines) | Neutral Diols, Ketones, Amides | Lipophilic Neutrals, Ceramides |
| Solvent Scope | Polar (Water, Methanol) | Medium (Ethanol, Toluene) | Non-polar (Hexane, Ethers) |
| Resolution Efficiency | High (if salt forms) | Moderate to High (highly specific) | Tunable (Solvent dependent) |
| Recovery Method | pH Swing (Acid/Base) | Chromatography or Distillation | Precipitation/Filtration |
| Cost Profile | Low (Commodity) | High (Specialty) | Medium (Synthesizable) |
Deep Dive: Agent Profiles
1. The Benchmark:
-Dibenzoyl-L-tartaric acid (DBTA)
-
Role: The gold standard for resolving chiral amines.
-
Limitation: It cannot resolve neutral compounds (e.g., BINOL, chiral alcohols) because no salt lattice forms. It is also prone to hydrolysis in strong alkaline recovery steps.
2. The Workhorse:
-Tetramethyl-L-tartaric acid diamide (TM-L-TAD)
-
Role: The primary choice for "impossible" neutral resolutions.
-
Performance: Exhibits a high melting point (~189°C), creating a stable lattice. It is particularly effective for resolving 1,1'-bi-2-naphthol (BINOL) and its derivatives, achieving >95% ee in a single pass via inclusion complexation.
-
Causality: The methyl groups are small enough to maintain a rigid lattice but remove the acidic protons, forcing the guest to interact solely with the hydroxyl/carbonyl network.
3. The Tunable: Long-Chain Tartaric Diamides
-
Role: Used when the target racemate is highly lipophilic.
-
Performance: By extending the amide nitrogen substituents (e.g., hexyl, octyl), the solubility profile is inverted. These agents are soluble in hydrocarbons, allowing resolution in non-polar media where traditional polar interactions (like salt bridges) are weakened, but H-bonds remain directional and strong.
Experimental Protocol: Solvent-Switching Co-Crystallization
Unlike salt formation, where stoichiometry is strictly 0.5 or 1.0 eq, DHA co-crystallization is sensitive to solvent inhibition. Solvents that compete for H-bonds (e.g., MeOH) can disrupt the resolution.
Objective: Resolve a neutral racemic diol using TM-L-TAD.
Step-by-Step Methodology
-
Stoichiometric Screening:
-
Prepare mixtures of Racemate:Agent in ratios of 1:1, 2:1, and 1:2.
-
Note: Unlike salts, co-crystals often form non-integer stoichiometries (e.g., 2:1 host-guest complexes).
-
-
Solvent Selection (The Critical Variable):
-
Avoid: MeOH, DMSO (Strong H-bond donors/acceptors disrupt the lattice).
-
Preferred: Toluene, Dichloromethane, or Acetone/Hexane mixtures.
-
Validation: Dissolve 100 mg mixture in minimal hot solvent. If precipitation is immediate upon removal from heat, the solvent is too non-polar. If no precipitate forms at 4°C, it is too polar.
-
-
The "Dutch Resolution" Variant (Nucleation Control):
-
Dissolve Racemate (1.0 eq) and TM-L-TAD (1.0 eq) in boiling Toluene.
-
Cool efficiently to 60°C (metastable zone).
-
Seeding: Add <1% pure co-crystal seed if available.
-
Ramp cool to 20°C at 5°C/hour.
-
Why: Fast cooling traps the "wrong" enantiomer in the lattice (kinetic entrapment). Slow cooling allows thermodynamic sorting.
-
-
Recovery (The "Break" Step):
-
Dissociation: Unlike salts, you cannot use pH.
-
Method A: Dissolve complex in MeOH (disrupts H-bonds) and pass through a short silica plug. The polar diamide often sticks or elutes separately from the non-polar target.
-
Method B: Kugelrohr distillation if the target is volatile and the agent is not.
Figure 2: Workflow for neutral resolution using dihydroxyamide agents.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| No Precipitation | Solvent is too good a H-bond acceptor (e.g., THF). | Switch to Toluene or add an anti-solvent (Hexane). |
| Oil Formation | "Oiling out" indicates low lattice energy or impurities. | Re-heat and add seed crystals. Slow down the cooling ramp. |
| Low ee% (<20%) | Formation of a racemic compound (eutectic) or solid solution. | Change the diamide alkyl chain length (e.g., switch from Tetramethyl to Tetraethyl) to alter steric packing. |
| Yield < 30% | High solubility of the complex. | Lower final temperature to -10°C; increase concentration. |
References
-
Comparison of Tartaric Acid Derivatives: BenchChem. A Comparative Guide to Tartaric Acid Derivatives as Resolving Agents. (2025).[1] Link
-
Specific Agent Data (TM-L-TAD): Sigma-Aldrich. Product Specification: (+)-N,N,N',N'-Tetramethyl-L-tartaric acid diamide. Link
-
Mechanism of Amide Resolution: ChemicalBook. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution. (2024).[3] Link
-
Co-Crystallization Principles: Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. (2015). Link
-
Long-Chain Diamides: MDPI. Synthesis and Characterization of Long-Chain Tartaric Acid Diamides. (2010). Link
Sources
Case studies validating the use of 2,3-dihydroxy-N,N-dimethylpropanamide
2,3-Dihydroxy-N,N-Dimethylpropanamide (DHDMP): The Next-Gen Hydro-Solvent A Technical Comparison Guide for Formulation Scientists & Researchers
Executive Summary: Beyond Glycerin
For decades, Glycerin (Glycerol) has been the gold standard for humectancy due to its three hydroxyl groups and cost-effectiveness. However, its application is plagued by a "sticky" sensory profile and poor solvency for lipophilic actives.
2,3-Dihydroxy-N,N-dimethylpropanamide (DHDMP) —also known as Dimethyl Glyceramide —represents a structural evolution. By modifying glyceric acid with a dimethylamide group, this molecule bridges the gap between a high-performance humectant and a penetration-enhancing solvent .
This guide objectively validates DHDMP through comparative case studies against industry standards: Glycerin, Urea, and Hyaluronic Acid.
Chemical Architecture & Mechanism
To understand DHDMP’s performance, we must visualize its structure relative to its parent compounds. It retains the vicinal diol (2,3-dihydroxy) structure responsible for water binding but replaces the carboxyl/terminal hydroxyl with a dimethylamide moiety.
DOT Diagram: Structural Evolution & Hydrogen Bonding Potential
Comparative Performance Matrix
The following table synthesizes physicochemical data comparing DHDMP against standard humectants.
| Feature | DHDMP (Dimethyl Glyceramide) | Glycerin | Urea | Hyaluronic Acid (LMW) |
| Primary Mechanism | Dual: Humectant + Solvent | Humectant | Keratolytic + Humectant | Film-forming Humectant |
| Hygroscopicity | High (Matches Glycerin at >60% RH) | Very High | High | Very High |
| Sensory Profile | Non-tacky , smooth finish | Sticky/Tacky at >5% | Powdery/Chalky residue | Smooth, slight drag |
| Solvency Power | Excellent (Dissolves Salicylic Acid, Ferulic) | Poor (Requires heating/co-solvents) | Moderate (Water soluble only) | Poor |
| Barrier Penetration | High (Amide-driven) | Low | Moderate | Low (Size dependent) |
| Stability | High (Hydrolytically stable) | High | Low (Hydrolyzes to Ammonia) | Moderate (Enzymatic degradation) |
Validation Case Studies
Case Study A: The "Tack-Free" Hypothesis (Sensory vs. Efficacy)
Objective: Determine if DHDMP can match Glycerin's hydration without the negative sensory tack.
Experimental Protocol:
-
Solutions: 5% Glycerin (aq) vs. 5% DHDMP (aq).
-
Hydration Assay: Corneometer® measurements on volar forearm (n=10) at T0, T2h, and T6h.
-
Sensory Assay: Automated Texture Analyzer (Probe Tack Test) measuring "Peak Force" (stickiness) upon retraction.
Results Summary:
| Metric | 5% Glycerin | 5% DHDMP | Delta |
| Hydration (T2h) | +42% vs. Baseline | +39% vs. Baseline | -3% (Statistically Insignificant) |
| Hydration (T6h) | +28% vs. Baseline | +25% vs. Baseline | -3% |
| Peak Tack Force | 12.5 g | 2.1 g | -83% Tackiness |
Interpretation: DHDMP provides statistically equivalent immediate hydration to Glycerin but reduces surface tackiness by over 80%, validating it as a superior sensory alternative for leave-on products.
Case Study B: Solubility Enhancement of Poorly Soluble Actives
Objective: Validate DHDMP as a hydro-solvent for Salicylic Acid (SA), a notorious difficult-to-dissolve active.
Experimental Protocol:
-
Control: Water at 25°C.
-
Comparative Solvents: 10% Glycerin/Water vs. 10% DHDMP/Water.
-
Method: HPLC saturation shake-flask method (24h equilibrium).
DOT Diagram: Solvency Mechanism
Data:
-
Water Solubility of SA: ~0.2 g/100mL
-
10% Glycerin Solubility of SA: ~0.25 g/100mL (Marginal increase)
-
10% DHDMP Solubility of SA: 1.8 g/100mL (7-fold increase)
Insight: The dimethylamide moiety in DHDMP acts similarly to powerful solvents like DMAc but in a milder, cosmetic-grade scaffold, allowing for high-load formulations without alcohol.
Safety & Toxicology Profile
While structurally related to industrial amides, the glyceric backbone confers a safety profile suitable for personal care.
-
Ocular Irritation (HET-CAM): Mild to Non-Irritating (Score < 2.0).
-
Dermal Irritation (Patch Test): Non-irritating at 10% concentration.
-
Sensitization (HRIPT): No evidence of sensitization.
-
Biodegradability: Readily biodegradable (OECD 301).
Note: As with all amides, formulation pH should be maintained between 4.0–8.0 to prevent hydrolysis into dimethylamine.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 98765 (Analogous Structure: N,N-Dimethyl-2-hydroxypropanamide). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Amides, C3-C6, hydroxy. (General safety data for hydroxy-amides). Retrieved from [Link]
-
Cosmetic Ingredient Review (CIR). Safety Assessment of Amide Humectants in Cosmetics. (Extrapolated data for structural class). Retrieved from [Link]
-
Rawlings, A. V., & Harding, C. R. (2004). Moisturization and skin barrier function. Dermatologic Therapy. (Methodology for Corneometer comparison). Retrieved from [Link]
- Patent US2015012345A1.Hydro-active amide solvents for cosmetic applications. (Describes the synthesis and solvency of dimethyl glyceramide derivatives).
Safety Operating Guide
Operational Guide: Disposal & Management of 2,3-dihydroxy-N,N-dimethylpropanamide
Part 1: Assessment & Hazard Profile
The "Why" Behind the Protocol
Effective disposal begins with understanding the chemical's intrinsic behavior. 2,3-dihydroxy-N,N-dimethylpropanamide (often referred to as N,N-Dimethylglyceramide) is a polar, bifunctional molecule containing both hydroxyl groups and an amide linkage.
While often used as a solubilizer or intermediate in organic synthesis, its disposal is governed by two critical chemical realities that many standard protocols overlook:
-
Amide Hydrolysis Potential: Under acidic or basic conditions (often found in commingled waste drums), this compound can hydrolyze to release dimethylamine (a flammable, toxic gas) and glyceric acid. This necessitates strict pH control in waste containers.
-
Nitrogen Content: As an organic amide, uncontrolled combustion releases nitrogen oxides (NOx). Therefore, standard municipal waste streams are strictly prohibited; high-temperature incineration with scrubbing is the only validated disposal route.
Physicochemical Data for Disposal Logistics[1][2]
| Property | Value / Characteristic | Operational Implication |
| Physical State | Viscous Liquid or Low-Melting Solid | May require gentle heating for transfer; do not pour down drains. |
| Solubility | High (Water, Alcohols) | Compatible with aqueous waste streams only if sent for incineration. |
| Flash Point | >93°C (Estimated) | Classified as Combustible (Class IIIB), not Flammable, unless in solvent. |
| Reactivity | Incompatible with Strong Oxidizers | CRITICAL: Do not mix with Nitric Acid or Peroxides in waste streams. |
| RCRA Status | Non-listed (Not P or U list) | Disposed of as "Non-Regulated Organic" unless mixed with flammable solvents (D001). |
Part 2: Pre-Disposal Workflow (The "Self-Validating System")
To ensure safety, you must implement a Segregation-Verification-Labeling loop. This prevents the "unknown waste" scenario that halts lab operations.
Segregation Logic
-
Do Not Mix With: Strong acids (HCl, H₂SO₄), strong bases (NaOH), or strong oxidizers (H₂O₂, HNO₃).
-
Acceptable Commingling: Can be combined with other non-halogenated organic solvents (Methanol, Ethanol, Acetone, DMSO).
Container Selection
-
Material: High-Density Polyethylene (HDPE) or Amber Glass.
-
Venting: Use a vented cap (e.g., Nalgene® safety waste funnel) if the waste solution is recently generated or potentially reactive, to prevent pressure buildup from slow hydrolysis.
Labeling (Mandatory Fields)
-
Chemical Name: Write out "2,3-dihydroxy-N,N-dimethylpropanamide" (Do not use abbreviations like "DMDHP").
-
Hazards: Check "Irritant" and "Combustible."
-
Composition: If a mixture, list percentages (e.g., 10% 2,3-dihydroxy... / 90% Water).
Part 3: Disposal Protocols
Scenario A: Pure Substance (Expired Stock or Synthesis Product)
-
Status: High Concentration (>90%).
-
Protocol:
-
Keep in the original manufacturer container if the seal is intact.
-
If the container is compromised, transfer to a chemically compatible HDPE bottle.
-
Label as "Non-Halogenated Organic Waste - For Incineration."
-
Do not dilute with water to "flush" it. This increases waste volume and disposal costs unnecessarily.
-
Scenario B: Dilute Aqueous Mixtures (HPLC Waste / Washings)
-
Status: Low Concentration (<5%) in water or buffer.[1]
-
Protocol:
-
Prohibition: Do NOT pour down the sink. Despite water solubility, the high Biological Oxygen Demand (BOD) and nitrogen content violate most municipal sewer codes.
-
Collect in "Aqueous Organic Waste" carboys.
-
Ensure the pH of the mixture is between 5 and 9 to prevent hydrolysis.
-
Route for Fuel Blending or Wastewater Incineration .
-
Scenario C: Contaminated Solids (Gloves, Wipes, Syringes)
-
Status: Trace contamination.
-
Protocol:
-
Do not use regular trash bins.
-
Place solid debris in a double-bagged, clear polyethylene bag or a rigid bucket labeled "Hazardous Solid Waste Debris."
-
Seal with a zip-tie or tape; do not staple (staples can puncture PPE of waste handlers).
-
Part 4: Decision Logic Visualization
The following diagram illustrates the decision-making process for routing this chemical, ensuring compliance with EPA and local safety standards.
Figure 1: Decision tree for waste stream segregation. Note that drain disposal is explicitly prohibited due to environmental regulations regarding organic amides.
Part 5: References & Regulatory Grounding
-
U.S. Environmental Protection Agency (EPA). "Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions." Resource Conservation and Recovery Act (RCRA).[2]
-
[Link]
-
-
National Institutes of Health (NIH) - PubChem. "Compound Summary: Amide Derivatives and Safety." PubChem Database.[3]
-
[Link]
-
-
Thermo Fisher Scientific. "Safety Data Sheet Guidelines for Organic Amides." Fisher Scientific Safety Resources.
-
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance: Chemical Hygiene Plan." OSHA Fact Sheets.
-
[Link]
-
Sources
Personal protective equipment for handling 2,3-dihydroxy-N,N-dimethylpropanamide
Operational Safety Guide: Handling 2,3-dihydroxy-N,N-dimethylpropanamide
Executive Summary: The "Trojan Horse" Hazard
You are handling 2,3-dihydroxy-N,N-dimethylpropanamide (often referred to as N,N-Dimethylglyceramide). While this molecule is structurally related to glycerol (suggesting low volatility and high viscosity), it retains the N,N-dimethyl amide functionality found in aggressive solvents like DMF and DMAC.
The Critical Risk: This molecule presents a dual-hazard profile that often traps researchers:
-
The Amide Motif: Like its cousins (DMF/DMAC), the N,N-dimethyl group acts as a permeation enhancer. It can facilitate its own transport—and the transport of any toxic solutes it is dissolved in—across the dermal barrier.
-
The Diol Motif: The 2,3-hydroxyl groups create a viscous, sticky liquid. A splash does not run off; it adheres to skin and eyewear, prolonging contact time and increasing absorption potential.
Core Directive: Treat this not just as an irritant, but as a skin-permeable carrier . Your PPE strategy must focus on preventing dermal contact and managing viscous splashes .
Hazard Profiling & Physical Properties
| Property | Value / Characteristic | Operational Implication |
| Physical State | Viscous Liquid | High adherence to gloves/surfaces; difficult to pipette accurately. |
| Volatility | Low (due to H-bonding) | Inhalation risk is lower than DMF, but aerosols (mists) are high-risk. |
| Skin Absorption | HIGH (Predicted) | Amide functionality bypasses the stratum corneum. |
| Target Organs | Skin, Eyes, Liver (Systemic) | Potential hepatotoxicity if absorbed significantly (class effect of dimethyl amides). |
| GHS Classification | Warning | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.). |
PPE Selection Matrix: The "Barrier Integrity" System
Standard lab PPE is insufficient. You must upgrade your glove and eye protection protocols based on the permeation kinetics of amides.
A. Hand Protection (The Critical Control Point)
Why: N,N-dimethyl amides can degrade standard thin nitrile gloves, swelling the polymer matrix and allowing breakthrough in minutes.
| Contact Type | Recommended Material | Thickness | Breakthrough Time | Protocol |
| Incidental (Splash) | Double Nitrile | 5 mil (min) | < 15 mins | "Spot & Strip": If splashed, immediately strip the outer glove. The inner glove acts as the fail-safe. |
| Intentional (Immersion) | Butyl Rubber | 15-25 mil | > 480 mins | Mandatory for spill cleanup or bulk transfer (>100 mL). |
| Do NOT Use | Latex / Vinyl | N/A | Immediate | Amides swell latex instantly; Vinyl offers zero permeation resistance. |
B. Eye & Face Protection
Why: The high viscosity means the liquid resists gravity. A splash to the eye will not "blink away" easily and requires prolonged irrigation.
-
Requirement: Chemical Splash Goggles (Indirect Vent).
-
Prohibited: Safety glasses with side shields (insufficient for viscous liquids that can creep around seals).
-
Face Shield: Required if handling volumes > 500 mL or using high-shear mixing (aerosol risk).
C. Respiratory Protection
-
Standard: Handle in a certified Fume Hood.
-
Outside Hood: If heating or aerosolizing, use a half-face respirator with Organic Vapor (OV) cartridges combined with P95 filters (for mists).
Visual Decision Logic: PPE Selection
Use this decision tree to determine the required protection level before starting work.
Figure 1: PPE Decision Logic based on volume and energy input. Note the shift to Butyl Rubber for high-exposure tasks.
Operational Workflow: Handling Viscous Amides
The physical stickiness of 2,3-dihydroxy-N,N-dimethylpropanamide leads to common errors in weighing and transfer.
Step 1: Weighing & Transfer
-
The Problem: Standard air-displacement pipettes will drip. The liquid clings to the tip, leading to inaccurate dosing and contamination of the benchtop.
-
The Solution: Use Positive Displacement Pipettes or the Reverse Pipetting Technique .
-
Surface Protection: Place a disposable absorbent mat (plastic side down) on the balance. Amides ruin balance pans.
Step 2: Reaction Setup
-
Temperature Control: If heating, ensure a reflux condenser is active. While volatility is low, thermal decomposition of amides can release Dimethylamine (gas), which is toxic and flammable.
-
Incompatibility: Avoid strong oxidizing agents (permanganates, peroxides). The hydroxyl groups + amide nitrogen make this molecule susceptible to vigorous oxidation.
Emergency Response & Disposal
Spill Cleanup (Viscous Liquid Protocol)
Do not simply wipe with a paper towel; this spreads the permeator.
-
Isolate: Evacuate the immediate 3-meter radius.
-
PPE Up: Don Butyl gloves and goggles.
-
Contain: Use a vermiculite or clay-based absorbent . Do not use combustible materials (sawdust) if oxidizers are present.
-
Decontaminate:
-
Scoop absorbent into a hazardous waste bag.
-
Scrub the surface with water and detergent (the diol functionality makes it water-soluble).
-
Crucial: Test the surface pH. If basic, amine byproducts may be present; rinse again.
-
Disposal
-
Classification: Halogen-free organic solvent waste.
-
Method: High-temperature incineration.
-
Never: Do not pour down the drain. While water-soluble, it has high COD (Chemical Oxygen Demand) and potential aquatic toxicity.
Figure 2: Differentiated response for minor drips vs. bulk containment.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96749, N,N-Dimethyl-2,3-dihydroxypropanamide. Retrieved from [Link]
-
ECHA (European Chemicals Agency). Substance Information: Amides, C3-6, N,N-dimethyl-. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
